5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Description
Propriétés
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-8-4-3-7(5-9(8)16-2)6-10-13-14-11(12)17-10/h3-5H,6H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKKEBSOCPEXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353419 | |
| Record name | 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313957-85-6 | |
| Record name | 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine chemical properties"
An In-depth Technical Guide to 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Introduction
This compound is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The 1,3,4-thiadiazole core is a recognized scaffold known for a wide array of biological activities.[1][2] This compound, featuring a dimethoxybenzyl moiety, serves as a crucial synthetic intermediate for the development of more complex, pharmacologically active molecules, particularly fused ring systems like imidazo[2,1-b][1][3][4]thiadiazole.[1] Research has demonstrated its potential in antimicrobial and anticancer applications, making it a valuable subject for drug discovery and development professionals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and biological activities.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 313957-85-6 | [1] |
| Molecular Formula | C11H13N3O2S | [1] |
| Molecular Weight | 251.31 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |
| Purity | High-purity available for research purposes. | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-amino-1,3,4-thiadiazole derivatives typically involves the cyclization of a carboxylic acid derivative with thiosemicarbazide.
General Synthesis Method
A primary method for synthesizing this compound is through the cyclodehydration reaction of 3,4-dimethoxyphenylacetic acid and thiosemicarbazide.[1] This reaction is commonly facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[1][5] The general approach involves heating the reactants together, followed by purification of the resulting product. This method has been reported to achieve yields as high as 85%.[1]
Another versatile, one-pot method for synthesizing 2-amino-1,3,4-thiadiazoles utilizes polyphosphate ester (PPE) to facilitate the reaction between a carboxylic acid and thiosemicarbazide, avoiding the use of more toxic reagents like POCl₃.[6]
Detailed Experimental Protocol (Cyclodehydration)
The following protocol is a representative procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
-
Reactant Preparation : In a round-bottom flask, equimolar amounts of 3,4-dimethoxyphenylacetic acid and thiosemicarbazide are combined.
-
Reaction Initiation : A dehydrating agent, such as phosphorus oxychloride, is added slowly to the mixture while cooling in an ice bath to manage the exothermic reaction.
-
Reflux : The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]
-
Work-up : After completion, the mixture is cooled to room temperature and carefully poured into crushed ice or a cold, dilute solution of a base (e.g., sodium bicarbonate) to neutralize the acid and precipitate the product.
-
Isolation and Purification : The solid precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallization : The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.[5]
Caption: Synthesis workflow for this compound.
Spectral Data
The structural elucidation of this compound and its analogs is confirmed through various spectroscopic techniques. The characteristic spectral features are summarized below.
| Spectroscopic Technique | Characteristic Peaks / Signals |
| FT-IR (KBr, cm⁻¹) | ~3400-3070 (N-H stretching of primary amine), ~3040-2940 (Aromatic C-H stretching), ~1636-1590 (C=N stretching of thiadiazole ring), ~854-812 (C-S-C stretching of thiadiazole ring).[7] |
| ¹H-NMR (DMSO-d₆, δ ppm) | Signals corresponding to the two methoxy groups (-OCH₃), the benzyl methylene protons (-CH₂-), the aromatic protons of the dimethoxybenzyl ring, and the amine protons (-NH₂).[8] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~169-148 (Carbon atoms of the -C=N group in the 1,3,4-thiadiazole ring), ~130-112 (Aromatic carbon atoms).[7][9] Signals for the methoxy and methylene carbons would also be present. |
| Mass Spectrometry (LC-MS) | A molecular ion peak [M]+ corresponding to the calculated molecular weight (251.31).[7][9] |
Biological Activities and Mechanism of Action
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of therapeutic agents due to its diverse biological profile.[1][2][10] Derivatives of this compound have shown significant potential in several therapeutic areas.
Antimicrobial Activity
This class of compounds has demonstrated notable antimicrobial effects. Studies have shown activity against bacterial strains such as E. coli and S. aureus.[1]
Anticancer Activity
Derivatives of this compound have exhibited promising anticancer properties.[1]
-
Cytotoxicity : They have shown cytotoxic effects against various cancer cell lines, including murine leukemia (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa).[1] One particular derivative displayed a potent IC₅₀ value of 0.79 µM.[1]
-
Mechanism of Action : The anticancer mechanism for derivatives is associated with the induction of apoptosis.[1] This is evidenced by key apoptotic events such as the externalization of phosphatidylserine and the activation of caspase-3.[1] Furthermore, the mechanism involves the binding of these compounds within the active site of the Transforming Growth Factor Beta (TGF-β) type I receptor kinase domain, suggesting an inhibition of this crucial signaling pathway involved in cell growth and proliferation.[1]
Caption: Proposed anticancer signaling pathway of thiadiazole derivatives.
Conclusion
This compound is a versatile chemical entity with a well-defined synthesis pathway and significant biological potential. Its role as a key intermediate allows for the creation of a diverse library of derivatives. The demonstrated antimicrobial and potent anticancer activities, particularly through the induction of apoptosis and inhibition of the TGF-β signaling pathway, underscore its importance for further investigation in drug discovery programs. This guide provides foundational technical information to support researchers and scientists in leveraging this promising scaffold for the development of novel therapeutics.
References
- 1. This compound|CAS 313957-85-6 [benchchem.com]
- 2. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mdpi.com [mdpi.com]
- 7. growingscience.com [growingscience.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
An In-depth Technical Guide to the Properties of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine (CAS Number: 313957-85-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, identified by CAS number 313957-85-6, is a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. The 1,3,4-thiadiazole ring is a well-known pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known properties of this compound and its derivatives, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Chemical and Physical Properties
While specific experimental data for the physical properties of this compound are not extensively reported in publicly available literature, the fundamental chemical properties can be summarized.
| Property | Value |
| CAS Number | 313957-85-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃N₃O₂S |
| Molecular Weight | 251.31 g/mol |
| Synonyms | 5-(3,4-Dimethoxy-benzyl)-[1][2][3]thiadiazol-2-ylamine |
Synthesis
The synthesis of this compound and its derivatives is typically achieved through the cyclization of a carboxylic acid or its derivative with thiosemicarbazide. A common and effective method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of the target compound.
Caption: General synthesis workflow for the target compound.
Experimental Protocol: Synthesis via Phosphorus Oxychloride
A representative experimental protocol for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is as follows:
-
Reaction Setup: A mixture of the carboxylic acid (e.g., 3,4-dimethoxyphenylacetic acid) (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.
-
Cyclization: Phosphorus oxychloride (POCl₃) is added cautiously to the mixture. The reaction is then heated, typically at reflux, for several hours.
-
Workup: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as a potassium hydroxide solution.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the final product.[4]
Pharmacological Properties and Mechanism of Action
While specific pharmacological data for this compound is limited in the available literature, extensive research on its derivatives has revealed significant therapeutic potential, particularly in oncology and infectious diseases.
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of a Derivative of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| L1210 | Murine Leukemia | 1.6 | [5][6] |
| CEM | Human T-lymphocyte | 0.79 | [5][6] |
| HeLa | Human Cervix Carcinoma | 0.78 | [5] |
Note: The IC₅₀ values presented are for a thiocyanate derivative of the parent compound.
The anticancer activity of derivatives of this compound is associated with the inhibition of the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[7] TGF-β plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced stages. The TGF-β signaling cascade is initiated by the binding of the TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). This phosphorylation activates the kinase activity of TGF-βRI, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.
Derivatives of this compound have been shown to bind to the ATP-binding site of the TGF-βRI kinase domain, thereby inhibiting its kinase activity and blocking the downstream signaling cascade. This inhibition leads to the induction of apoptosis in cancer cells.
TGF-β Signaling Pathway and Inhibition by Thiadiazole Derivatives
Caption: TGF-β signaling pathway and the point of inhibition by thiadiazole derivatives.
Antimicrobial Activity
Table 2: Antimicrobial Activity of Structurally Related 2-Amino-1,3,4-thiadiazole Derivatives
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 20-28 | [8] |
| Bacillus subtilis | Positive | 20-28 | [8] |
| Escherichia coli | Negative | >100 | [8] |
| Pseudomonas aeruginosa | Negative | >100 | [8] |
Note: Data is for fluorinated and chlorinated phenyl-substituted 2-amino-1,3,4-thiadiazole derivatives and serves as an indication of potential activity.
A standard method to determine the MIC of a compound is the broth microdilution assay:
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.
In Vitro TGF-β Receptor Kinase Assay
The inhibitory activity of the compound on TGF-βRI kinase can be assessed using a kinase assay kit.
-
Reaction Setup: The reaction is typically set up in a microplate and includes the recombinant TGF-βRI kinase, a specific substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate or ADP produced is quantified, often using luminescence- or fluorescence-based detection methods.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined.
Conclusion
This compound is a valuable scaffold for the development of novel therapeutic agents. While data on the parent compound is limited, its derivatives have shown significant promise as anticancer agents through the inhibition of the TGF-β signaling pathway and as antimicrobial agents. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Further investigation into the specific pharmacological profile of the parent compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the properties and applications of this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
"biological activity of 1,3,4-thiadiazole derivatives"
An In-depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, serving as a versatile pharmacophore for designing bioactive compounds.[1][2] Its significance stems from its structural characteristics, such as being a bioisostere of pyrimidine, which allows it to interfere with DNA synthesis and replication processes.[1][3] The mesoionic character of the ring facilitates crossing cellular membranes and interacting with biological targets, often leading to favorable pharmacokinetic properties like metabolic stability and bioavailability.[2][4] Derivatives of 1,3,4-thiadiazole have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[5][6][7]
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a prominent feature in the development of novel anticancer agents.[8] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), interference with cell cycle progression, and the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation and survival.[5][9]
Mechanisms of Action:
-
Apoptosis Induction: Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells.[5] The proposed mechanism often involves the activation of caspases (like Caspase-3 and Caspase-8) and modulation of the Bax/Bcl-2 protein ratio, leading to programmed cell death.[1][3]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[1]
-
Enzyme Inhibition: These compounds are known to inhibit a range of enzymes vital for cancer progression. This includes protein kinases (e.g., tyrosine kinases, PI3K), histone deacetylases (HDACs), DNA polymerases, and aminopeptidase N (APN).[5][10] For instance, some derivatives show potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1]
-
Interference with Signaling Pathways: They can disrupt key cellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival.[5]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various 1,3,4-thiadiazole derivatives against several human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line(s) | Reported IC₅₀ (µM) | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast), MDA-MB-231 (Breast) | 49.6, 53.4 | [3] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon), MCF-7 (Breast) | 2.44, 23.29 | [11] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide (43) | MCF-7 (Breast), A549 (Lung) | 1.78, 4.04 | [9] |
| Ciprofloxacin-based derivative (1h) | SKOV-3 (Ovarian) | 3.58 | [1][12] |
| Ciprofloxacin-based derivative (1l) | A549 (Lung) | 2.79 | [1][12] |
| Honokiol derivative (8a) | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 4.61 | [1][12] |
| Pyrazoline-based derivative (77) | HepG-2 (Liver), MCF-7 (Breast) | 84.9, 63.2 | [9] |
| EGFR inhibitor (32a) | HePG-2 (Liver), MCF-7 (Breast) | 3.31, 9.31 | [1] |
| LSD1 inhibitor (22d) | MCF-7 (Breast), HCT-116 (Colon) | 1.52, 10.3 | [1] |
Antimicrobial Activity
1,3,4-Thiadiazole derivatives constitute a significant class of compounds with broad-spectrum antimicrobial properties, exhibiting activity against various strains of bacteria and fungi.[13][14][15] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[3]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,3,4-thiadiazole derivatives against pathogenic microbial strains.
| Compound/Derivative | Microbial Strain | Reported MIC (µg/mL) | Reference |
| Compound 9b | Aspergillus fumigatus | 0.9 | [13] |
| Compound 9b | Geotrichum candidum | 0.08 | [13] |
| Compound 9b | Staphylococcus aureus | 1.95 | [13] |
| Compound 4c | Bacillus subtilis | 0.12 | [13] |
| Pyrrolamide derivative (17) | Staphylococcus aureus | 0.125 | [16] |
| Pyrrolamide derivative (17) | Escherichia coli | 16 | [16] |
| Gallic acid amide derivative (21b) | Vibrio harveyi | 31.3 | [16] |
| Tetranorlabdane derivative (14a) | Bacillus polymyxa, Pseudomonas aeruginosa | 2.5 | [16] |
| Phenylamino derivative (16) | Candida albicans | 36.3 | [17] |
| 2,4-Dichlorophenylamino derivative (18) | Candida albicans | 32.6 | [17] |
Anti-inflammatory and Analgesic Activity
Several series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[18][19] These compounds often exhibit their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway, similar to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[20] Preclinical studies, such as the carrageenan-induced rat paw edema test, have demonstrated significant anti-inflammatory activity.[18][19]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Assay | Result | Reference |
| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f) | Acetic acid induced writhing (Analgesic) | Superior profile with low gastric ulceration | [18] |
| Schiff base derivatives | Acetic acid induced writhing (Analgesic) | 46% to 56% inhibition | [18] |
| 2,6-diaryl-imidazo[2,1-b][3][5][18]thiadiazole (5c) | Carrageenan-induced rat paw edema | Better activity than standard (diclofenac) | [20] |
Enzyme Inhibition
The 1,3,4-thiadiazole scaffold is effective in designing inhibitors for various enzymes implicated in disease.
-
α-Glucosidase Inhibitors: Derivatives have been developed as potent α-glucosidase inhibitors, which is a therapeutic target for managing type 2 diabetes. Several synthesized analogues showed significantly better inhibitory activity than the standard drug, acarbose.[6][7]
-
Aminopeptidase N (APN) Inhibitors: APN is a zinc-dependent enzyme involved in tumor invasion and metastasis. 1,3,4-thiadiazole compounds have been synthesized that show potent inhibitory activities toward APN in the micromolar range.[10]
-
Phosphoinositide-3-Kinase (PI3K) Inhibitors: Computational and in vitro studies have identified 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potential inhibitors of PI3Ks, a family of enzymes involved in cancer-related signaling pathways.[14]
Quantitative Data: Enzyme Inhibition
| Compound/Derivative | Target Enzyme | Reported IC₅₀ | Reference |
| Schiff base analogue (8) | α-Glucosidase | 1.10 ± 0.10 µM | [6] |
| Schiff base analogue (9) | α-Glucosidase | 1.30 ± 0.10 µM | [6] |
| Schiff base analogue (4) | α-Glucosidase | 2.20 ± 0.10 µM | [6] |
| EGFR inhibitor (32a) | EGFR | 0.08 µM | [1] |
| EGFR inhibitor (32d) | EGFR | 0.30 µM | [1] |
| LSD1 inhibitor (22d) | LSD1 | 0.04 µM | [1] |
| Abl protein kinase inhibitor (70) | Abl protein kinase | 7.4 µM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key experiments commonly cited in the evaluation of 1,3,4-thiadiazole derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized 1,3,4-thiadiazole derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the resulting formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Tube Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium overnight. The culture is then diluted to achieve a standardized concentration of microorganisms (e.g., 10⁵ CFU/mL).
-
Compound Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a series of test tubes.
-
Inoculation: Each tube is inoculated with the standardized microbial suspension. A positive control tube (medium + inoculum) and a negative control tube (medium only) are included.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard preclinical model for evaluating the acute anti-inflammatory activity of compounds.[18]
-
Animal Handling: Adult rats (e.g., Wistar or Swiss albino) are fasted overnight with free access to water. They are divided into groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the 1,3,4-thiadiazole derivatives.[18]
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizations: Workflows and Signaling Pathways
General Experimental Workflow
This diagram illustrates a typical workflow for the discovery and evaluation of novel 1,3,4-thiadiazole derivatives.
Caption: A typical workflow for 1,3,4-thiadiazole drug discovery.
Pro-Apoptotic Signaling Pathway
This diagram illustrates a simplified signaling pathway by which 1,3,4-thiadiazole derivatives can induce apoptosis in cancer cells.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bepls.com [bepls.com]
- 6. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. thaiscience.info [thaiscience.info]
- 19. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities [pubmed.ncbi.nlm.nih.gov]
- 20. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanisms of Action of 2-Amino-1,3,4-thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-1,3,4-thiadiazole scaffold is a versatile and privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Its derivatives have been extensively explored for their potential as antimicrobial, antiviral, anticancer, and enzyme inhibitory agents.[5][6][7][8] The unique physicochemical properties of the 1,3,4-thiadiazole ring, including its aromaticity, in vivo stability, and ability to participate in hydrogen bonding, contribute to its diverse biological profile.[9][10] This technical guide provides an in-depth overview of the core mechanisms of action of 2-amino-1,3,4-thiadiazole derivatives, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.
Anticancer Activity
Derivatives of 2-amino-1,3,4-thiadiazole have emerged as promising candidates for cancer therapy, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines through multiple mechanisms of action.[11][12][13]
Inhibition of Signaling Pathways
One of the key anticancer mechanisms involves the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival. A notable example is the inhibition of the extracellular signal-regulated kinase (ERK) pathway.
A specific derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the activation of ERK1/2 in A549 lung carcinoma cells.[14] This inhibition leads to cell cycle arrest at the G0/G1 phase, mediated by an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1.[14]
Caption: Inhibition of ERK1/2 pathway by a 2-amino-1,3,4-thiadiazole derivative leading to cell cycle arrest.
Enzyme Inhibition
Another significant anticancer mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation.
-
Inosine 5'-monophosphate Dehydrogenase (IMPDH) Inhibition: 2-Amino-1,3,4-thiadiazole itself can be metabolized in vivo to form a mononucleotide derivative.[15] This metabolite is a potent inhibitor of IMP dehydrogenase, an enzyme essential for the de novo synthesis of guanine nucleotides, which are vital for DNA and RNA synthesis in rapidly proliferating cancer cells. The inhibition is competitive with respect to IMP.[15]
-
Topoisomerase II Inhibition: Some 5-aryl substituted 1,3,4-thiadiazole-2-amine derivatives have been identified as inhibitors of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription.[11]
-
Other Kinase Inhibition: Derivatives of this scaffold have also been developed as micromolar inhibitors of focal adhesion kinase (FAK) by targeting its ATP-binding pocket.[11]
Induction of Apoptosis
Several 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[13][16]
Quantitative Data: Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (colon) | Proliferation | 2.44 | [11] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (breast) | Proliferation | 23.29 | [11] |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (lung) | Proliferation | 13.7 | [17] |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | C6 (glioma) | Proliferation | 23.5 | [17] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | MCF-7 (breast) | Cytotoxicity | 84 (0.084 mmol/L) | [18] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | A549 (lung) | Cytotoxicity | 34 (0.034 mmol/L) | [18] |
Experimental Protocols: Anticancer Activity Evaluation
-
Cell Viability and Proliferation Assays: The antiproliferative activity of the compounds is typically evaluated using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[11][17]
-
Cell Cycle Analysis: To determine the effect on the cell cycle, cells treated with the compounds are harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[14][16]
-
Western Blotting: This technique is used to analyze the expression and activation of specific proteins involved in signaling pathways. For instance, to assess the inhibition of the ERK pathway, cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total ERK and phosphorylated ERK (the active form).[14]
Antimicrobial Activity
2-Amino-1,3,4-thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][2][3][4][19] The presence of the =N-C-S- moiety is believed to be crucial for their biological activity.[9]
Proposed Mechanisms of Antimicrobial Action
While the exact mechanisms are not always fully elucidated, several modes of action have been proposed:
-
Enzyme Inhibition: Similar to their anticancer effects, these compounds may inhibit essential microbial enzymes. For instance, some derivatives are proposed to inhibit beta-lactamase, an enzyme responsible for bacterial resistance to beta-lactam antibiotics.[20]
-
Disruption of Cell Wall Synthesis: The thiadiazole ring can act as a bioisostere of the thiazole ring found in some cephalosporin antibiotics, suggesting a potential interference with bacterial cell wall synthesis.[6]
-
Inhibition of DNA/RNA Synthesis: By analogy to their effects on mammalian cells, they may interfere with nucleic acid synthesis in microorganisms.
Caption: Plausible antimicrobial mechanisms of 2-amino-1,3,4-thiadiazole derivatives.
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Staphylococcus aureus | Broth dilution | 62.5 | [1] |
| Tetranorlabdane derivative with a free amino group (14a) | Bacillus polymyxa | Not specified | 2.5 | [21] |
| Brominated derivative (24b) | Staphylococcus aureus | Not specified | 128 | [21] |
| Compound 30 (amide derivative) | Xanthomonas oryzae pv. oryzae | Not specified | 1.8 | [22] |
| Compound 30 (amide derivative) | Xanthomonas oryzae pv. oryzicola | Not specified | 2.1 | [22] |
Experimental Protocols: Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well. After incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.[1]
-
Agar Disk Diffusion Method: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The plate is incubated, and the compound diffuses into the agar. The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured to assess the antimicrobial activity.[9]
Antiviral Activity
The 2-amino-1,3,4-thiadiazole scaffold has also been investigated for its antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV).[5]
Mechanism of Anti-HIV Activity
Certain 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives have been synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6] These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and thus prevents the conversion of viral RNA into DNA.[5]
Quantitative Data: Anti-HIV-1 Activity
| Compound | Virus | Assay | IC50 (µM) | Reference |
| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives | HIV-1 | Reverse Transcriptase Inhibition | 7.50 - 20.83 | [5][6] |
Mechanism of Anti-HCMV Activity
A large number of 2-amino-1,3,4-thiadiazole derivatives have been screened for their ability to inhibit HCMV polymerase.[5] This enzyme is essential for the replication of the viral genome. The degree of inhibition for some of these compounds reached 100% at a concentration of 25 µM.[5]
Experimental Protocols: Antiviral Activity Assays
-
Reverse Transcriptase (RT) Assay: The inhibitory activity against HIV-1 RT is measured using a commercially available kit. The assay quantifies the amount of DNA synthesized by the enzyme in the presence of varying concentrations of the test compounds.
-
HCMV Polymerase Assay: The activity of HCMV polymerase is assessed in a cell-free system. The assay measures the incorporation of radiolabeled deoxynucleotides into a DNA template in the presence of the enzyme and the test compounds. The reduction in incorporation indicates the inhibitory potency.[5]
Enzyme Inhibition
Beyond the contexts of specific diseases, 2-amino-1,3,4-thiadiazole derivatives are known to inhibit several other key enzymes.
Carbonic Anhydrase Inhibition
The 1,3,4-thiadiazole ring is a key feature of several clinically used carbonic anhydrase (CA) inhibitors, such as acetazolamide and methazolamide.[6][10] These drugs are used as diuretics and in the treatment of glaucoma.[23][24] The sulfonamide group attached to the thiadiazole ring coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition.[25]
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound | Enzyme | Assay | Ki (µM) | IC50 (µM) | Reference |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Bovine Carbonic Anhydrase | Hydratase activity | - | 0.179 | [24] |
| Acetazolamide | Bovine Carbonic Anhydrase | Hydratase activity | - | 0.758 | [24] |
| Synthesized amide derivative (5) | Bovine Carbonic Anhydrase | Esterase activity | 0.351 | 0.225 | [24] |
| Synthesized amide derivative (6) | Bovine Carbonic Anhydrase | Esterase activity | 0.208 | 0.194 | [24] |
| Synthesized amide derivative (7) | Bovine Carbonic Anhydrase | Esterase activity | 0.232 | 0.205 | [24] |
Pteridine Reductase Inhibition
Derivatives of 2-amino-1,3,4-thiadiazole have been investigated as inhibitors of pteridine reductase (PTR1) in Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[26][27] PTR1 is an enzyme involved in the folate salvage pathway of the parasite. A biphenyl-thiadiazole-2,5-diamine derivative showed an IC50 of 16 µM and was able to potentiate the antitrypanosomal activity of the dihydrofolate reductase inhibitor methotrexate.[26][27]
Experimental Protocols: Enzyme Inhibition Assays
-
Carbonic Anhydrase Inhibition Assay: The inhibitory activity against CA can be measured by its esterase activity, using p-nitrophenyl acetate as a substrate. The hydrolysis of the substrate by the enzyme produces p-nitrophenol, which can be monitored spectrophotometrically. The IC50 and Ki values are determined by measuring the reaction rates at different inhibitor concentrations.[24]
-
Pteridine Reductase Inhibition Assay: The activity of PTR1 is typically measured by monitoring the NADPH-dependent reduction of a pterin substrate, such as biopterin, spectrophotometrically. The decrease in absorbance at 340 nm due to NADPH oxidation is followed over time in the presence and absence of inhibitors.[26]
Conclusion
The 2-amino-1,3,4-thiadiazole scaffold represents a highly valuable framework in the design and development of new therapeutic agents. Its derivatives exhibit a remarkable diversity of biological activities, underpinned by a variety of mechanisms of action, including the inhibition of key enzymes and the modulation of critical cellular signaling pathways. The data and methodologies presented in this guide highlight the potential of this chemical class to yield novel drugs for the treatment of cancer, infectious diseases, and other conditions. Further structure-activity relationship studies and mechanistic investigations will undoubtedly continue to unlock the full therapeutic potential of 2-amino-1,3,4-thiadiazoles.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.library.doc.gov [search.library.doc.gov]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bepls.com [bepls.com]
- 14. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. asianpubs.org [asianpubs.org]
- 25. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Molecular Architecture: A Technical Guide to 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the structure elucidation of 5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document outlines the synthetic protocol, detailed spectral characterization, and data interpretation essential for its unambiguous identification.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent feature in a multitude of pharmacologically active molecules, exhibiting a wide range of biological activities. The specific congener, this compound (Molecular Formula: C₁₁H₁₃N₃O₂S, CAS Number: 313957-85-6), has been identified as a key intermediate in the synthesis of more complex heterocyclic systems. A thorough understanding of its structure is paramount for quality control, further derivatization, and the interpretation of structure-activity relationships (SAR). This guide details the synthetic methodology and the comprehensive spectroscopic analysis required for its definitive structural confirmation.
Synthesis and Purification
The synthesis of this compound is typically achieved through the cyclodehydration of 3,4-dimethoxyphenylacetic acid and thiosemicarbazide.[1] This reaction is commonly facilitated by a dehydrating agent such as phosphorus oxychloride, with yields reported to be as high as 85%.
Experimental Protocol
Materials:
-
3,4-Dimethoxyphenylacetic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
To a stirred solution of 3,4-dimethoxyphenylacetic acid (1.0 eq) and thiosemicarbazide (1.1 eq) in anhydrous dichloromethane, phosphorus oxychloride (1.5 eq) is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude solid is purified by recrystallization from ethanol to afford this compound as a pure solid.
Spectroscopic Data and Structure Elucidation
The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected and observed spectral data.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-Ar (ring) | 6.80-6.95 | m | - | 3H |
| -NH₂ | 7.25 | s (br) | - | 2H |
| -CH₂- | 4.10 | s | - | 2H |
| -OCH₃ | 3.85 | s | - | 3H |
| -OCH₃ | 3.83 | s | - | 3H |
| Solvent: DMSO-d₆ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=N (thiadiazole) | 168.5 |
| C-S (thiadiazole) | 155.0 |
| C-Ar (quaternary) | 148.9 |
| C-Ar (quaternary) | 147.5 |
| C-Ar (quaternary) | 129.0 |
| C-Ar | 120.5 |
| C-Ar | 112.0 |
| C-Ar | 111.5 |
| -OCH₃ | 55.8 |
| -OCH₃ | 55.6 |
| -CH₂- | 35.0 |
| Solvent: DMSO-d₆ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃N₃O₂S |
| Molecular Weight | 251.31 g/mol |
| Ionization Mode | Electrospray Ionization (ESI+) |
| [M+H]⁺ (m/z) | 252.08 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300-3100 | N-H stretch (amine) | Medium, Broad |
| 3050-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (aliphatic) | Medium |
| 1620 | C=N stretch (thiadiazole) | Strong |
| 1590, 1510 | C=C stretch (aromatic) | Strong |
| 1260, 1030 | C-O stretch (ether) | Strong |
| ~700 | C-S stretch | Weak |
Structure and Spectral Correlation
The combined spectroscopic data provides a cohesive picture confirming the structure of this compound.
The ¹H NMR spectrum clearly shows the signals for the protons on the dimethoxybenzyl group, the methylene bridge, and the amine group, with appropriate integrations. The ¹³C NMR spectrum confirms the presence of all 11 carbon atoms in their distinct chemical environments, including the two characteristic signals for the thiadiazole ring carbons. The high-resolution mass spectrum provides the exact mass of the protonated molecule, confirming the elemental composition. Finally, the IR spectrum shows the characteristic absorption bands for the N-H bonds of the primary amine, the C=N bond of the thiadiazole ring, and the C-O bonds of the methoxy groups, corroborating the presence of these functional groups.
Conclusion
The structural elucidation of this compound is unequivocally achieved through a systematic approach involving synthesis followed by comprehensive spectroscopic analysis. The presented data and experimental protocols provide a reliable foundation for researchers and scientists working with this versatile chemical entity, ensuring its correct identification and facilitating its application in drug discovery and development programs.
References
Spectroscopic and Synthetic Profile of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. This molecule is of interest in medicinal chemistry due to the prevalence of the 1,3,4-thiadiazole core in various pharmacologically active agents. The data herein is compiled to facilitate further research and development involving this chemical entity.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₁₃N₃O₂S[1]
-
Molecular Weight: 251.31 g/mol [1]
-
CAS Number: 313957-85-6[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its closely related derivatives. This data is essential for the structural elucidation and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparative ¹H NMR Data of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazole Derivatives (Solvent: DMSO-d₆)
| Functional Group | N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide[2] | N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | Expected for this compound |
| -OCH₃ (benzyl) | Present | Present | ~3.7-3.8 ppm (s, 6H) |
| -CH₂- | Present | Present | ~4.0-4.2 ppm (s, 2H) |
| Aromatic-H (benzyl) | Present | Present | ~6.8-7.0 ppm (m, 3H) |
| -NH₂ | N/A | N/A | Broad singlet, exchangeable with D₂O |
| -NH-CO- | Present | Present | N/A |
| Aromatic-H (acyl) | Present | Present | N/A |
| -CH₃ (acyl) | N/A | Present | N/A |
| -OCH₃ (acyl) | Present | N/A | N/A |
Table 2: Comparative ¹³C NMR Data of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazole Derivatives
| Carbon Atom | N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide[3] | Expected for this compound |
| -OCH₃ | Present | ~55-56 ppm |
| -CH₂- | Present | ~35-40 ppm |
| Aromatic C (benzyl) | Present | ~111-130 ppm |
| Aromatic C-O (benzyl) | Present | ~148-150 ppm |
| C2 (Thiadiazole) | Present | ~165-170 ppm |
| C5 (Thiadiazole) | Present | ~155-160 ppm |
| Aromatic C (acyl) | Present | N/A |
| C=O (acyl) | Present | N/A |
| -CH₃ (acyl) | Present | N/A |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for 1,3,4-Thiadiazole-2-amine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3400-3100 | Stretching vibrations of the primary amine.[4] |
| C-H (aromatic) | 3100-3000 | Stretching vibrations.[4] |
| C-H (aliphatic) | 3000-2850 | Stretching vibrations of the methylene and methoxy groups. |
| C=N (thiadiazole ring) | 1636-1590 | Characteristic ring stretching vibration.[4] |
| C-O (methoxy) | 1270-1200 | Asymmetric stretching. |
| C-S-C (thiadiazole ring) | 854-812 | Ring stretching vibration.[4] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Ion Peak (M⁺) | Expected at m/z 251 |
| Key Fragmentation Peaks | Fragments corresponding to the loss of the amino group, methoxy groups, and cleavage of the benzyl moiety would be expected. |
Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of a thiosemicarbazide derivative.[1][5]
Synthesis of this compound
A common synthetic route involves the reaction of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.[1][5][6]
Materials:
-
3,4-Dimethoxyphenylacetic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
Ammonia solution
-
Ethanol for recrystallization
Procedure:
-
To a cooled mixture of 3,4-dimethoxyphenylacetic acid and thiosemicarbazide, slowly add phosphorus oxychloride or concentrated sulfuric acid with constant stirring.
-
After the addition is complete, the reaction mixture is typically heated under reflux for a specified period to ensure complete cyclization.[6]
-
The reaction mixture is then cooled to room temperature and carefully poured into ice-cold water.
-
The acidic solution is neutralized with an ammonia solution to precipitate the crude product.
-
The solid precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Yields of up to 85% have been reported for similar syntheses.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow.
Signaling Pathway Context
Derivatives of this compound have been investigated for their potential as inhibitors of the Transforming Growth Factor Beta (TGF-β) type I receptor kinase domain, which is implicated in cancer pathways. The binding of these compounds can induce apoptosis.[1]
Caption: Inhibition of TGF-β signaling.
References
In Vitro Frontiers: A Technical Guide to Thiadiazole Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of in vitro biological activities, including anticancer, antibacterial, antifungal, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the in vitro studies of thiadiazole compounds, focusing on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways and workflows.
Data Presentation: A Comparative Analysis of Thiadiazole Efficacy
The following tables summarize the in vitro activity of various thiadiazole derivatives across different biological targets. This quantitative data allows for a direct comparison of the potency of these compounds.
Table 1: In Vitro Anticancer Activity of Thiadiazole Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | LoVo (Colon) | HepG2 (Liver) | Other Cell Lines | Reference |
| Ciprofloxacin-based 1h,l | - | 2.79 | - | - | SKOV-3 (Ovarian): 3.58 | [1] |
| Honokiol-based 8a | 4.61 | 1.62 | - | - | MDA-MB-231, T47D, HeLa, HCT116 | [2] |
| 22d | 1.52 | - | - | - | HCT-116: 10.3 | [1] |
| 29i-k | 0.77-3.43 | 0.77-3.43 | - | - | SK-BR-3, H1975 | [1] |
| 40a-m | 16.12-61.81 | 16.12-61.81 | - | - | HT-1080, MDA-MB-231 | [1] |
| Pyrazole-Thiadiazole 6g | 15.925 | 1.537 | - | - | - | [3] |
| Pyrazole-Thiadiazole 6d | 35.724 | 5.176 | - | - | - | [3] |
| Pyrazole-Thiadiazole 6j | 67.246 | 8.493 | - | - | - | [3] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 49.6 | - | - | - | MDA-MB-231: 53.4 | [4] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | 23.29 | - | 2.44 | - | - | [4] |
| Cinnamic acid derivative 22 | 0.28 µg/mL | 0.52 µg/mL | - | - | - | [5] |
| 3-Heteroarylindoles 55-57 | 1.01-2.04 | - | - | - | - | [5] |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole (40) | 120-160 | - | - | - | MDA-MB-231: 70-170 | [5] |
| Pyrazole-based derivative 27 | - | - | - | 8.107 | - | [5] |
| Benzothiazole derivative 4f | - | - | - | 5.05 | HePG-2: 5.05 | [6] |
| Thiadiazole derivative 7b | 6.13 | - | - | - | - | [7] |
Table 2: In Vitro Antibacterial Activity of Thiadiazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Bacillus subtilis | Other Strains | Reference |
| Benzo[d]imidazole scaffold 8j | - | - | 12.5 | - | - | [8] |
| Benzo[d]imidazole scaffold 8a | - | - | 12.5 | - | - | [8] |
| Benzo[d]imidazole scaffold 8e | - | 12.5 | - | - | - | [8] |
| 2-Amino-1,3,4-thiadiazole 38 | 1000 | - | - | 1000 | - | [8] |
| Thiazole clubbed 1,3,4-oxadiazoles 5c, 5i | - | 12.5-25 | - | - | S. pyogenes: 12.5-25 | [9] |
| Phthalazinone-triazole-thione and -thiadiazole derivatives | Active | Active | Active | Active | - | [10] |
| Methoxy cinnamic acid derivatives 1, 3, 4 | - | - | - | - | K. pneumoniae, S. hominis, S. epidermidis, alpha S. haemolyticus: Active | [11][12] |
Table 3: In Vitro Antifungal Activity of Thiadiazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Other Strains | Reference |
| Thiazole derivative | 0.008-7.81 | - | - | [13][14] |
| 1,3,4-Thiadiazole derivative 3l | 5 (ATCC 10231) | - | C. crusei ATCC 6258: 10, C. glabrata ATCC 2001: 10, C. famata: 10 | [15] |
| 1,3,4-Thiadiazole derivative 3k | 10 (ATCC 10231) | - | C. crusei ATCC 6528: 10, C. famata: 10 | [15] |
| Thiazolylhydrazone 1, 2, 3 | 0.125–2.0 | - | C. parapsilosis: 1.0-4.0, C. glabrata: 2.0-16.0, C. neoformans: 0.25-2.0 | [16] |
| Dibromohydroxybenzene moiety derivative | Active | Active | - | [9] |
Table 4: In Vitro Enzyme Inhibition by Thiadiazole Derivatives (IC50 values in µM)
| Compound/Derivative | VEGFR-2 | PI3Kα | BRAF | Other Enzymes | Reference |
| 2,3-dihydro-1,3,4-thiadiazole 20b | 0.024 | 2.143 | 5.841 | CDK8: 0.266, EGFR: 1.431 | [17] |
| Thiazole derivative 4d | 85.72% inhibition | - | - | - | [18] |
| Thiazole derivative 4b | 81.36% inhibition | - | - | - | [18] |
| Apoptotic thiadiazole 14 | 0.103 | - | - | - | [19] |
| Benzothiazole-thiadiazole 4f | 0.194 | - | 0.071 | - | [6] |
| Thiadiazole derivative 7b | 0.04065 | - | - | - | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of in vitro data. Below are methodologies for key assays cited in the study of thiadiazole compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[20]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21]
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the thiadiazole compound. Include appropriate vehicle and untreated controls. Incubate for a specified period (e.g., 72 hours).[21]
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[22]
Protocol:
-
Preparation of Antimicrobial Solution: Prepare a stock solution of the thiadiazole compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.[23]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[24]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[22]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[23]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[22]
Visualization of Cellular Mechanisms and Workflows
Understanding the mechanism of action and the experimental process is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by thiadiazole compounds and a general experimental workflow.
Signaling Pathway Diagrams
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05"]; Thiadiazole [label="Thiadiazole\nCompound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853"]; MEK [label="MEK", fillcolor="#34A853"]; ERK [label="ERK", fillcolor="#34A853"]; Proliferation [label="Cell Proliferation\n& Angiogenesis", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; Thiadiazole -> VEGFR2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; PLCg -> PIP2; PIP2 -> IP3; PIP2 -> DAG; DAG -> PKC; PKC -> Raf; PI3K -> Akt; Raf -> MEK -> ERK; ERK -> Proliferation; Akt -> Proliferation; } . Caption: VEGFR-2 signaling pathway and the inhibitory action of thiadiazole compounds.
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05"]; Thiadiazole [label="Thiadiazole\nCompound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#FFFFFF"]; PTEN [label="PTEN", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2; PIP2 -> PIP3 [label="Phosphorylates"]; PIP3 -> Akt [label="Activates"]; PTEN -> PIP3 [label="Inhibits", arrowhead=tee, color="#EA4335"]; Thiadiazole -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Akt -> mTORC1 [label="Activates"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee]; mTORC1 -> CellGrowth; } . Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiadiazole compounds.
Experimental Workflow Diagram
// Nodes Start [label="Start: Synthesized\nThiadiazole Compounds", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryScreening [label="Primary In Vitro Screening\n(e.g., Cytotoxicity, Antimicrobial)", shape=box, style="rounded,filled"]; HitIdentification [label="Hit Identification\n(Active Compounds)", shape=diamond, style=filled, fillcolor="#FBBC05"]; DoseResponse [label="Dose-Response Studies\n(IC50 / MIC Determination)", shape=box, style="rounded,filled"]; MechanismOfAction [label="Mechanism of Action Studies\n(e.g., Enzyme Inhibition, Pathway Analysis)", shape=box, style="rounded,filled"]; LeadOptimization [label="Lead Optimization", shape=parallelogram, fillcolor="#34A853"]; End [label="End: Preclinical Candidate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> PrimaryScreening; PrimaryScreening -> HitIdentification; HitIdentification -> DoseResponse [label="Active"]; HitIdentification -> End [label="Inactive"]; DoseResponse -> MechanismOfAction; MechanismOfAction -> LeadOptimization; LeadOptimization -> End; } . Caption: General experimental workflow for the in vitro evaluation of thiadiazole compounds.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. benchchem.com [benchchem.com]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comprehensive Review of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 1,3,4-thiadiazole, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine and its related compounds have emerged as a promising class with significant potential in antimicrobial and anticancer applications. This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, summarizing its biological activities with available quantitative data, and elucidating its mechanism of action.
Chemical Profile
Molecular Formula: C₁₁H₁₃N₃O₂S Molecular Weight: 251.31 g/mol Structure:
Synthesis
The synthesis of this compound and its derivatives can be achieved through several routes, with the cyclodehydration of a corresponding thiosemicarbazide being a common and effective method. A safer, one-pot synthesis using polyphosphate ester (PPE) has been developed as an alternative to hazardous reagents like phosphorus oxychloride (POCl₃).[1][2]
Experimental Protocol: One-Pot Synthesis using Polyphosphate Ester (PPE)[1][2]
-
Preparation of Reactant Mixture: In a suitable reaction vessel, dissolve 3,4-dimethoxyphenylacetic acid and thiosemicarbazide in chloroform.
-
Addition of PPE: To the stirred solution, add polyphosphate ester (PPE) at a controlled temperature, typically below 85°C.
-
Reaction: The reaction mixture is refluxed for several hours (e.g., 10 hours) to ensure the completion of the three-step process: salt formation, dehydration to an intermediate, and subsequent cyclodehydration to form the 1,3,4-thiadiazole ring.
-
Work-up and Isolation: After cooling, distilled water is added to the reaction mixture. The residual PPE is neutralized with a sodium bicarbonate solution. The resulting precipitate, this compound, is then collected by filtration, washed, and can be further purified by recrystallization.
Biological Activities
Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity
The anticancer properties of this class of compounds are attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor progression.[3] Studies have shown that derivatives exhibit cytotoxic effects against a range of cancer cell lines.
Table 1: Cytotoxicity of this compound Derivatives
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[2,1-b][4][5][6]thiadiazole derivative | Murine Leukemia (L1210) | 1.6 | [7] |
| Imidazo[2,1-b][4][5][6]thiadiazole derivative | Human T-lymphocyte (CEM) | 0.79 | [7] |
| Imidazo[2,1-b][4][5][6]thiadiazole derivative | Human Cervix Carcinoma (HeLa) | 0.78 | [7] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Human Colon Carcinoma (LoVo) | 2.44 | [8] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Human Breast Adenocarcinoma (MCF-7) | 23.29 | [8] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Human Breast Adenocarcinoma (MCF-7) | 49.6 | [9][10] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Human Breast Adenocarcinoma (MDA-MB-231) | 53.4 | [9][10] |
Note: The IC₅₀ values presented are for derivatives of the core compound and highlight the potential of this chemical scaffold.
A key mechanism underlying the anticancer activity of these compounds is the inhibition of the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[3] TGF-β plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, angiogenesis, and metastasis in later stages.[11] The 1,3,4-thiadiazole derivatives can act as inhibitors of the TGF-β type I receptor (TGF-βR1) kinase, thereby blocking the downstream signaling cascade.[3][12]
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also recognized for its broad-spectrum antimicrobial properties.[3] Derivatives of this compound have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3]
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Bacterial Strain | Activity | Reference |
| Escherichia coli | Active | [3] |
| Staphylococcus aureus | Active | [3] |
Note: Specific minimum inhibitory concentration (MIC) values for the title compound were not available in the reviewed literature. The table indicates reported activity against these strains for derivatives within this chemical class.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay)[13][14][15]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound derivative) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antimicrobial Assay (Agar Well Diffusion Method)[16][17][18]
This method is used to assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of a sterile agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold in drug discovery. Its derivatives have demonstrated significant in vitro anticancer activity, notably through the inhibition of the TGF-β signaling pathway, and also exhibit antimicrobial properties. The synthetic routes to this compound are well-established, with safer and more efficient methods being developed.
Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR). In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. Further elucidation of the precise molecular interactions with the TGF-β receptor kinase and other potential targets will be instrumental in optimizing the design of more potent and selective therapeutic agents based on the this compound core.
References
- 1. This compound|CAS 313957-85-6 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hereditybio.in [hereditybio.in]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The compound 5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, in particular, serves as a crucial intermediate in the synthesis of more complex, pharmacologically active molecules.[2] Derivatives of this compound have shown potential as anticancer agents by inducing apoptosis through mechanisms linked to the Transforming Growth Factor Beta (TGF-β) type I receptor kinase domain.[2] This document provides a detailed protocol for the synthesis of this compound via a common and effective cyclodehydration reaction.
General Synthetic Strategy
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the cyclization of a carboxylic acid derivative with thiosemicarbazide.[3][4][5][6] In the case of this compound, the reaction involves the condensation and subsequent cyclodehydration of 3,4-dimethoxyphenylacetic acid and thiosemicarbazide. This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride, polyphosphoric acid, or concentrated sulfuric acid.
Experimental Protocols
Method 1: Synthesis using Phosphorus Oxychloride
This protocol is adapted from a general and high-yielding method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[2]
Materials:
-
3,4-Dimethoxyphenylacetic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonium hydroxide (NH₄OH) solution or other suitable base
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask, create a homogenous mixture of 3,4-dimethoxyphenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Cool the mixture in an ice bath.
-
Slowly and carefully add phosphorus oxychloride (a slight excess, e.g., 2-3 equivalents) to the cooled mixture with constant stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) or gently reflux until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture carefully onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base, such as ammonium hydroxide solution, until the solution is alkaline (pH 8-9).
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the dried product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Data Presentation
A variety of reagents can be used for the cyclodehydration step in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The choice of reagent can affect the reaction conditions and yield. The table below summarizes different methodologies.
| Reagent | Starting Materials | Reaction Conditions | Reported Yield | Reference |
| Phosphorus oxychloride | 3,4-Dimethoxyphenylacetic acid, Thiosemicarbazide | Cooling, followed by reflux | Up to 85% | [2] |
| Polyphosphoric acid | Alkanoic acid, Thiosemicarbazide | Heating at 100-120°C for 1-2 hours | Good | [7] |
| Conc. Sulfuric acid | 4-Substituted benzoyl thiosemicarbazide | Added portion-wise with shaking | - | [8] |
| Phosphorus pentachloride | Carboxylic acid, Thiosemicarbazide | Solid-phase grinding at room temperature, followed by standing | Up to 91% | [9] |
| Polyphosphate ester (PPE) | Carboxylic acid, Thiosemicarbazide | One-pot reaction in chloroform | 44-70% | [5] |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Potential Signaling Pathway Involvement
Caption: Postulated mechanism of action for derivatives of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 313957-85-6 [benchchem.com]
- 3. connectjournals.com [connectjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 2-Amino-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-amino-thiadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below focus on two primary purification techniques: recrystallization and column chromatography.
Introduction
2-Amino-thiadiazole derivatives are synthesized through various chemical reactions, which often result in a mixture of the desired product, unreacted starting materials, and byproducts.[1] Effective purification is crucial to isolate the target compound with high purity, which is a prerequisite for its subsequent characterization and evaluation in biological assays. The choice of purification method depends on the physicochemical properties of the derivative and the nature of the impurities.
Data Presentation
Table 1: Summary of Purification Yields and Purity for Selected 2-Amino-Thiadiazole Derivatives
| Compound | Purification Method | Solvent System | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| 2-amino-5-methyl-1,3,4-thiadiazole | Recrystallization | DMF/H₂O (1:2) | 95.2 | >95 | Not Specified | [2] |
| 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole | Recrystallization | DMF/H₂O (1:2) | 95.3 | >95 | Not Specified | [2] |
| 2-amino-5-phenoxymethylene-1,3,4-thiadiazole | Recrystallization | DMF/H₂O (1:2) | 91.3 | >95 | Not Specified | [2] |
| 2-amino-5-mercapto-1,3,4-thiadiazole | Crystallization | Not Specified | 92.2 | 95 | Not Specified | [3] |
| 2-aminothiazole | Recrystallization | Benzene | Not Specified | 99.9 | Not Specified | [4] |
| 2-Hydroxy-N-(5-mercapto-[2][5][6] thiadiazol-2-yl)-2-phenyl-acetamide | Crystallization | Ethanol | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Common Solvents for Recrystallization of 2-Amino-Thiadiazole Derivatives
| Solvent(s) | Derivative Type | Reference |
| Ethanol | General | [7] |
| N,N-Dimethylformamide (DMF) / Water | Substituted 2-amino-1,3,4-thiadiazoles | [2] |
| Benzene | 2-aminothiazole | [4] |
| Methanol | General | [8] |
Experimental Protocols
Protocol 1: Recrystallization of 2-Amino-5-Substituted-1,3,4-Thiadiazole Derivatives
This protocol is adapted from a method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.[2]
1. Dissolution: a. Transfer the crude 2-amino-thiadiazole derivative into a beaker. b. Add a minimal amount of N,N-dimethylformamide (DMF) to dissolve the solid. Gentle heating may be applied to facilitate dissolution.
2. Neutralization and Precipitation: a. To the dissolved crude product, add a 5% aqueous solution of sodium carbonate dropwise with stirring. b. Monitor the pH of the mixture and continue adding the sodium carbonate solution until a pH of 8 is reached.[2] c. Upon reaching the target pH, the purified product will precipitate out of the solution.
3. Isolation and Washing: a. Filter the precipitated solid using a Buchner funnel under vacuum. b. Wash the filter cake with a 1:2 mixture of DMF and water.[2] c. Further wash the filter cake with cold water to remove any residual DMF and sodium carbonate.[3]
4. Drying: a. Dry the purified solid in a vacuum oven at an appropriate temperature (e.g., 60°C) until a constant weight is achieved.[3]
Protocol 2: General Column Chromatography for Purification of 2-Amino-Thiadiazole Derivatives
This is a general protocol and may require optimization based on the specific derivative.
1. Stationary Phase and Column Preparation: a. Select a glass column of appropriate size. b. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[9] c. Add a thin layer of sand (approx. 1 cm) over the cotton plug.[9] d. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of ethyl acetate/hexanes).[9] e. Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.[9] f. Allow the solvent to drain until it is level with the top of the silica gel.
2. Sample Loading: a. Dry Loading (for samples not readily soluble in the eluent): i. Dissolve the crude product in a suitable solvent and add a small amount of silica gel. ii. Evaporate the solvent to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. iii. Carefully add this powder to the top of the prepared column.[10] b. Wet Loading (for soluble samples): i. Dissolve the crude product in a minimal amount of the initial eluting solvent. ii. Carefully apply the solution to the top of the silica gel bed using a pipette.[11]
3. Elution: a. Add a layer of sand (approx. 1 cm) on top of the sample layer to prevent disturbance during solvent addition.[11] b. Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes). The polarity of the eluent should be low enough that the desired compound has an Rf value of approximately 0.2-0.3 on a TLC plate. c. Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexanes) to facilitate the elution of the compounds.[9] d. Maintain a constant flow of the eluent through the column.
4. Fraction Collection and Analysis: a. Collect the eluate in a series of fractions (e.g., in test tubes or flasks).[11] b. Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a suitable stain. c. Combine the fractions containing the pure product.
5. Solvent Evaporation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-amino-thiadiazole derivative.
Mandatory Visualization
Caption: General purification workflow for 2-amino-thiadiazole derivatives.
Caption: Logical selection of purification techniques based on impurity type.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. While this specific compound is often utilized as a synthetic intermediate in the generation of more complex derivatives, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] Derivatives of the closely related 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may serve as a valuable lead compound for the development of novel therapeutic agents.[1][2]
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with key signaling pathways essential for cancer cell proliferation and survival.[1] Notably, derivatives of this class have been implicated as inhibitors of the Transforming Growth Factor-Beta (TGF-β) type I receptor kinase, a key player in tumor progression and metastasis.[1][3]
These application notes provide a comprehensive guide for the use of this compound in a research setting, with a focus on cell culture-based assays for evaluating its potential anticancer effects. The protocols and data presented are based on studies of structurally related 1,3,4-thiadiazole derivatives and serve as a foundational framework for investigating this specific compound.
Data Presentation: Cytotoxicity of Structurally Related 1,3,4-Thiadiazole Derivatives
Due to the limited availability of direct cytotoxic data for this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values for its closely related derivatives against various cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of the target compound.
Table 1: Cytotoxicity of Imidazo[2,1-b][2][3][4]thiadiazole Derivatives of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
| Compound Derivative | L1210 (Murine Leukemia) IC50 (µM) | CEM (Human T-lymphocyte) IC50 (µM) | HeLa (Human Cervix Carcinoma) IC50 (µM) | Reference |
| Derivative 7g | 1.6 | 0.79 | 0.78 | [1] |
| Derivative 8b | 1.1 | 0.94 | 1.3 | [1] |
Note: Derivative 7g is 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][2][3][4]thiadiazol-5-yl thiocyanate and Derivative 8b is 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][2][3][4]thiadiazole-5-carbaldehyde, both synthesized from a precursor similar to the topic compound.
Table 2: Cytotoxicity of other 1,3,4-Thiadiazole Derivatives
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| 5-(3-indolyl)-2-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole | Multiple Cancer Cell Lines | Significant Cytotoxicity | [2] |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast Cancer) | 9 | [5] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast Cancer) | 1.78 | [6] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung Cancer) | 4.04 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO, for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around its predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating the in vitro anticancer activity.
Proposed Signaling Pathway
Caption: Proposed mechanism of action via TGF-β signaling inhibition and apoptosis induction.
References
- 1. This compound|CAS 313957-85-6 [benchchem.com]
- 2. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vivo Experimental Design for Thiadiazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the efficacy and safety of thiadiazole compounds, with a primary focus on their anticancer properties. The protocols outlined below are based on established methodologies and findings from preclinical research.
Introduction to Thiadiazole Compounds in In Vivo Research
Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their therapeutic potential is often attributed to their ability to interact with various biological targets and modulate key signaling pathways involved in disease progression.[1] In vivo studies are a critical step in the preclinical development of thiadiazole-based drug candidates, providing essential data on their efficacy, toxicity, and pharmacokinetic profiles in a whole-organism context.
In Vivo Anticancer Efficacy Models
Xenograft models in immunocompromised mice are the most common in vivo systems for evaluating the anticancer activity of thiadiazole compounds. These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice that lack a functional immune system, allowing the tumors to grow.
Recommended Animal Models and Cancer Cell Lines
-
Animal Models: Athymic nude mice or Severe Combined Immunodeficient (SCID) mice are standard choices for establishing xenografts, as they do not reject human cells.[3]
-
Cancer Cell Lines: The choice of cell line should be guided by the specific cancer type being targeted. Commonly used cell lines for studying thiadiazole efficacy include:
Experimental Workflow for Xenograft Studies
The following diagram outlines the typical workflow for an in vivo anticancer efficacy study of a thiadiazole compound.
Quantitative Data from In Vivo Efficacy Studies
The following tables summarize representative quantitative data from in vivo studies of various thiadiazole derivatives. Direct comparison between compounds should be made with caution due to variations in experimental conditions.
Table 1: In Vivo Efficacy of Selected Thiadiazole Derivatives
| Compound Class | Cancer Model | Animal Model | Dosage Regimen | Route of Administration | Tumor Growth Inhibition (TGI) | Reference |
| Imidazothiadiazole Derivative | Pancreatic Cancer Xenograft | Mice | 25 mg/kg, three times a week for 2 weeks | Not Specified | Significant (p < 0.05) | [6] |
| 1,2,3-Thiadiazole Derivative | S180 Sarcoma | Mice | Not Specified | Not Specified | Comparable or higher than Combretastatin A-4 | [4] |
| 1,2,3-Thiadiazole-DHEA Derivative | T47D Breast Cancer Xenograft | Not Specified | Not Specified | Not Specified | Significant inhibition of tumor growth and metastasis | [4] |
| Triazolo-Thiadiazole (KA39) | HT-29 Colon Tumor Xenograft | SCID Mice | Not Specified | Not Specified | Potent in vivo efficacy | [3] |
| BPTES Analog (UPGL00004) | Triple-Negative Breast Cancer Patient-Derived Xenograft | Not Specified | 1 mg/kg (in combination with bevacizumab) | Not Specified | Complete prevention of tumor size increase | [4] |
| 2-Amino-1,3,4-thiadiazole derivatives | Ehrlich Ascites Carcinoma | Mice | Not specified | Intraperitoneal (i.p.) | Inhibition of tumor growth after 14 days | [7] |
Detailed Experimental Protocols
Protocol for Subcutaneous Xenograft Model
Materials:
-
Human cancer cell line of choice (e.g., HT-29)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., female SCID mice, 4-6 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Thiadiazole compound, vehicle control (e.g., DMSO, corn oil)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 5-10 x 106 cells/100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Administer the thiadiazole compound and vehicle control according to the predetermined dosage and schedule (e.g., intraperitoneal injection daily for 14 days).
-
Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Study Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size or at the end of the treatment period. Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol for Acute Oral Toxicity Study (Adapted from OECD Guideline 420)
Objective: To determine the acute oral toxicity of a thiadiazole compound.
Materials:
-
Thiadiazole compound
-
Vehicle (e.g., water, corn oil)
-
Healthy, young adult mice (e.g., outbred white male mice)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Dose Selection: Based on preliminary data, a starting dose is selected (e.g., 2000 mg/kg for compounds expected to have low toxicity).[8]
-
Animal Preparation: Fast animals overnight prior to dosing (provide water ad libitum).
-
Dosing: Administer the thiadiazole compound orally by gavage in a single dose.
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
-
Body Weight: Record the body weight of each animal shortly before dosing and then weekly.
-
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals.
-
Data Analysis: The LD50 (lethal dose for 50% of the animals) is determined. If no mortality is observed at 2000 mg/kg, the LD50 is considered to be greater than 2000 mg/kg, and the compound is classified as having low acute toxicity.[8]
Table 2: Acute Toxicity Data for 1,3,4-Thiadiazole Derivatives
| Compound Class | Animal Model | Dosage | Route of Administration | Observations | LD50 | Reference |
| 1,3,4-Thiadiazole Derivatives | Outbred white male mice | 2000 mg/kg | Oral | No mortality or significant changes in body weight | > 2000 mg/kg | [8] |
Signaling Pathways Modulated by Thiadiazole Compounds
Thiadiazole derivatives exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The diagram below illustrates some of the key pathways reported to be modulated by these compounds.
Thiadiazole compounds have been shown to interfere with critical signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[1] By inhibiting key kinases in these pathways, such as EGFR, PDGFR, and VEGFR, these compounds can suppress cell proliferation and survival. Furthermore, many thiadiazole derivatives have been demonstrated to induce apoptosis (programmed cell death) in cancer cells.[1]
Conclusion
The in vivo experimental designs detailed in these application notes provide a robust framework for the preclinical evaluation of thiadiazole compounds. Adherence to these protocols will enable researchers to generate reliable and reproducible data on the efficacy and safety of novel thiadiazole-based drug candidates, facilitating their translation from the laboratory to clinical development.
References
- 1. bepls.com [bepls.com]
- 2. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DETERMINATION OF ACUTE TOXICITY AND INFLAMMATORY ACTIVITY OF 1,3,4-THIADIAZOLE | SHOKH LIBRARY [wosjournals.com]
Analytical Approaches for 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine: A Guide for Researchers
Introduction: 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various pharmacologically active agents. Accurate and reliable analytical methods are crucial for its synthesis, characterization, and quality control during drug discovery and development processes. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals.
I. Application Notes
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this compound due to its moderate polarity. A C18 or C8 column can be effectively used, with a mobile phase typically consisting of a mixture of an aqueous buffer (such as phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (commonly acetonitrile or methanol). The dimethoxybenzyl and aminothiadiazole moieties contain chromophores that allow for straightforward detection using a UV detector, typically in the range of 230-280 nm.
Spectroscopic Characterization
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the dimethoxybenzyl group, the methylene bridge, the methoxy groups, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons can confirm the 3,4-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, including the two carbons of the thiadiazole ring, the carbons of the dimethoxybenzyl group, the methylene carbon, and the methoxy carbons.
1.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the thiadiazole ring, and C-O stretching of the methoxy groups.
1.2.3 Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer can be employed. The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the compound (C₁₁H₁₃N₃O₂S, MW: 267.31 g/mol ).
1.2.4 Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to determine the absorption characteristics of the compound. The electronic transitions within the aromatic and heterocyclic rings will result in characteristic absorption maxima (λmax). This technique is also fundamental for setting the detection wavelength in HPLC analysis.
II. Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC method that can be optimized for the analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution can be employed for optimal separation.
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 20 15 80 20 80 22 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
FTIR Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (LC-MS)
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Conditions: Use the HPLC method described in section 2.1.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-50 µg/mL) in a suitable UV-grade solvent (e.g., methanol or ethanol).
-
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample.
-
Scan Speed: Medium.
-
III. Data Presentation
Table 1: Summary of Expected Analytical Data
| Analytical Technique | Parameter | Expected Value/Observation |
| HPLC | Retention Time (t R ) | Dependent on the specific method, but should be a single sharp peak for a pure compound. |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~3.7-3.8 ppm (s, 6H, 2x OCH₃), ~4.0 ppm (s, 2H, CH₂), ~6.8-7.0 ppm (m, 3H, Ar-H), ~7.2 ppm (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~35 ppm (CH₂), ~55-56 ppm (OCH₃), ~112-122 ppm (Ar-CH), ~128-130 ppm (Ar-C), ~147-149 ppm (Ar-C-O), ~155-165 ppm (Thiadiazole C) |
| FTIR (KBr) | Wavenumber (cm⁻¹) | ~3300-3100 (N-H stretch), ~3050-2900 (C-H stretch), ~1620 (C=N stretch), ~1250 (C-O stretch) |
| Mass Spectrometry | [M+H]⁺ | m/z 268.08 |
| UV-Vis (Methanol) | λ max | ~230 nm and ~275 nm |
Note: The expected NMR and FTIR values are estimations based on structurally similar compounds and may vary slightly.
IV. Visualizations
Caption: Workflow for the analytical characterization of the target compound.
Caption: Logical steps for developing a robust HPLC method.
Application Notes and Protocols: NMR and Mass Spectrometry of Dimethoxybenzyl Thiadiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dimethoxybenzyl thiadiazoles represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antibacterial properties.[1] The substitution pattern of the dimethoxybenzyl group, along with the core 1,3,4-thiadiazole scaffold, plays a crucial role in their biological function. Accurate structural elucidation and characterization are paramount for establishing structure-activity relationships (SAR) and advancing drug development efforts. This document provides detailed application notes and protocols for the characterization of these compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for organic molecules.
Spectroscopic Characterization Data
The following tables summarize typical NMR and MS data for representative dimethoxybenzyl thiadiazole derivatives, compiled from various studies. This data serves as a reference for researchers working on the synthesis and identification of new analogues.
¹H NMR Spectral Data
Proton NMR (¹H NMR) is essential for identifying the specific arrangement of protons in a molecule. The chemical shifts (δ) of the benzyl methylene protons and the methoxy groups are characteristic features.
Table 1: Representative ¹H NMR Data for Dimethoxybenzyl Thiadiazole Derivatives
| Compound/Structure Skeleton | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Reference |
| Derivative Type A 3-(dimethoxybenzyl)-6-aryl-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazole | CDCl₃ | Benzyl CH₂ | 4.69 - 4.80 | s | - | [5] |
| CDCl₃ | Aromatic CH (benzyl) | 7.13 - 7.30 | m | - | [5] | |
| CDCl₃ | Methoxy OCH₃ | 3.76 - 3.84 | s | - | [5] | |
| CDCl₃ | N,N-dimethyl CH₃ | 2.57 - 2.62 | s | - | [5] | |
| Derivative Type B 2-(4-methoxybenzyl)-6-aryl-imidazo[2,1-b][2][4][5]thiadiazole | CDCl₃/DMSO-d₆ | Benzyl CH₂ | 4.34 - 4.50 | s | - | [3] |
| CDCl₃/DMSO-d₆ | Aromatic CH (benzyl) | 6.94 - 8.02 | m | - | [3] | |
| CDCl₃/DMSO-d₆ | Imidazole CH | 8.48 - 8.91 | s | - | [3] | |
| Derivative Type C N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide | Not Specified | Benzyl CH₂ | ~4.2 (inferred) | s | - | [6] |
| Not Specified | Aromatic CH (benzyl) | 6.8 - 7.0 (inferred) | m | - | [6] | |
| Not Specified | Methoxy OCH₃ | ~3.8 (inferred) | s | - | [6] |
Note: Chemical shifts can vary based on substitution patterns and solvent.
¹³C NMR Spectral Data
Carbon NMR (¹³C NMR) provides information on the carbon framework of the molecule. The signals for the thiadiazole ring carbons are typically found in the 158-165 ppm range.[7]
Table 2: Representative ¹³C NMR Data for Thiadiazole Derivatives
| Compound/Structure Skeleton | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| Generic 2,5-disubstituted 1,3,4-thiadiazole | DMSO-d₆ | Thiadiazole C2/C5 | 158.4 - 164.2 | [7] |
| DMSO-d₆ | Aromatic C | 118.2 - 158.0 | [7] | |
| DMSO-d₆ | Methoxy OCH₃ | 55.6 | [7] | |
| Derivative Type D 2-Arylamino-5-aryl-1,3,4-thiadiazole | DMSO-d₆ | Thiadiazole C2/C5 | 157.2 - 169.8 | [8] |
| DMSO-d₆ | Benzyl CH₂ | 39.4 - 39.7 | [8] | |
| DMSO-d₆ | Methoxy OCH₃ | ~56.0 (inferred) | [8][9] |
Mass Spectrometry Data
Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and providing structural clues through fragmentation patterns.
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Compound/Structure Skeleton | Ionization Method | Formula | m/z [M+H]⁺ Calculated | m/z [M+H]⁺ Found | Reference |
| 2-(4-methoxybenzyl)-6-phenyl-imidazo[2,1-b][2][4][5]thiadiazole | HRMS (QTOF) | C₁₈H₁₅N₃OS | 322.1008 | 322.1014 | [3] |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)-imidazo[2,1-b][2][4][5]thiadiazole | HRMS (QTOF) | C₁₈H₁₄ClN₃OS | 356.0619 | 356.0625 | [3] |
| 3-(dimethoxybenzyl)-6-(aryl)-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazole | Elemental Analysis | C₂₁H₂₃N₅O₄S₂ | 473 (Mol. Wt.) | - | [5] |
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of dimethoxybenzyl thiadiazoles. Researchers should adapt these methods based on the specific substrate and available instrumentation.
General Synthesis Protocol: Cyclization of Thiosemicarbazides
This protocol describes a common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles via the cyclization of thiosemicarbazide precursors.[10]
-
Step 1: Synthesis of Thiosemicarbazide Intermediate
-
To a solution of (dimethoxyphenyl)acetic acid (1.0 eq) in a suitable solvent, add thiosemicarbazide (1.1 eq).
-
Cool the mixture in an ice bath and slowly add a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃), while stirring.[3][7]
-
After addition, allow the reaction to stir at room temperature or gentle heat (60–70 °C) for several hours, monitoring progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia solution or sodium carbonate) to precipitate the product.[3]
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent like ethanol to obtain the purified thiosemicarbazide derivative.
-
-
Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring
-
Dissolve the thiosemicarbazide intermediate from Step 1 in a suitable solvent (e.g., ethanol).
-
Add a cyclizing agent. For example, when reacting with α-bromoketones to form fused ring systems like imidazo[2,1-b][2][4][5]thiadiazoles, reflux the mixture for 12 hours.[3]
-
Neutralize the reaction mixture with an aqueous base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified dimethoxybenzyl thiadiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[11]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[3]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in complex structural assignments.[11]
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[11]
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-QTOF or similar high-resolution mass spectrometer for accurate mass measurements.[3]
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Obtain a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).
-
For structural analysis, perform tandem MS (MS/MS) experiments on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.[12]
-
-
Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Propose fragmentation pathways based on the observed MS/MS fragments.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes related to the study of dimethoxybenzyl thiadiazoles.
Experimental Workflow
This diagram outlines the general workflow from synthesis to biological evaluation.
Potential Mass Spectrometry Fragmentation Pathway
This diagram illustrates a common fragmentation pattern for a 5-(dimethoxybenzyl)-1,3,4-thiadiazole derivative, which often involves the cleavage of the benzylic bond.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 3. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of novel 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Thiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiadiazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1][2][3] The development of robust and efficient screening assays is crucial for identifying and characterizing novel thiadiazole derivatives with therapeutic potential. These application notes provide detailed protocols for key assays used in the screening of thiadiazole derivatives and present data on their biological activities.
Data Presentation: Biological Activity of Thiadiazole Derivatives
The following tables summarize the reported biological activities of various thiadiazole derivatives against different targets.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 1e | MCF-7 (Breast) | MTT | 3.26 | [4] |
| 1g | MCF-7 (Breast) | MTT | Not specified | [4] |
| 8a | A549 (Lung) | Not specified | 1.62 | [4] |
| 8d | A549 (Lung) | Not specified | 2.53 | [4] |
| 8f | Not specified | Not specified | 10.21 | [4] |
| 22a | Liver Cancer | Not specified | 6.47 | [4] |
| 22d | MCF-7 (Breast) | Not specified | 1.52 | [4] |
| 22d | HCT-116 (Colon) | Not specified | 10.3 | [4] |
| 29i | SK-BR-3 (Breast) | Not specified | 0.77 | [4] |
| ST10 | MCF-7 (Breast) | MTT | 49.6 | [5] |
| ST10 | MDA-MB-231 (Breast) | MTT | 53.4 | [5] |
| Compound 2g | LoVo (Colon) | Not specified | 2.44 | [2] |
| Compound 2g | MCF-7 (Breast) | Not specified | 23.29 | [2] |
| Compound 6g | A549 (Lung) | MTT | 1.537 | [6] |
| Compound 20b | Not specified | Kinase Assay | 0.266 (CDK8) | [7] |
| Compound 20b | Not specified | Kinase Assay | 2.143 (PIK3α) | [7] |
| Compound 20b | Not specified | Kinase Assay | 1.431 (EGFR) | [7] |
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| Compound 12 | S. aureus | Cup Plate | 125-150 | [8] |
| Compound 12 | E. coli | Cup Plate | 125-150 | [8] |
| Compound 12 | A. niger | Cup Plate | 125-150 | [8] |
| Compound 13 | Not specified | Cup Plate | 50-75 | [8] |
| Compound 14 | Not specified | Cup Plate | 50-75 | [8] |
| Not specified | H. pylori | Not specified | >128 | [9] |
Experimental Protocols
Cell Viability and Cytotoxicity Screening: MTT Assay
This protocol describes a colorimetric assay to assess the effect of thiadiazole derivatives on cell viability.[4][10][11][12]
Materials:
-
96-well tissue culture plates
-
Mammalian cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiadiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[4][12] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO2.[12]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium to each well.[4] Add 10 µL of the 5 mg/mL MTT stock solution to each well.[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into insoluble formazan crystals.[4]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Incubate for another 4 hours at 37°C.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the minimum inhibitory concentration (MIC) of thiadiazole derivatives against bacterial strains.[13][14][15][16][17]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Thiadiazole derivatives (dissolved in a suitable solvent)
-
Sterile saline (0.85% NaCl)
-
McFarland standard (0.5)
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[16]
-
Compound Dilution: Prepare a serial two-fold dilution of the thiadiazole derivatives in MHB directly in the 96-well plate. The typical volume per well is 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[13][14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16] This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader.
Enzyme Inhibition Screening: Monoamine Oxidase A (MAO-A) Assay
This fluorometric assay is used to screen for inhibitors of MAO-A.[18][19][20][21]
Materials:
-
96-well black, flat-bottom plates
-
Recombinant human MAO-A enzyme
-
MAO-A Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Developer solution (containing a probe like Amplex Red and Horseradish Peroxidase)
-
Thiadiazole derivatives (dissolved in DMSO)
-
Known MAO-A inhibitor (e.g., Clorgyline) as a positive control
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, and developer in MAO-A Assay Buffer according to the manufacturer's instructions.
-
Compound Addition: Add 10 µL of the test inhibitor solutions at various concentrations to the wells of the 96-well plate. Include wells for a positive control (Clorgyline) and an enzyme control (vehicle).
-
Enzyme Addition: Add 50 µL of the diluted MAO-A enzyme solution to each well. Incubate for 10 minutes at 25°C.
-
Reaction Initiation: Prepare a substrate solution containing the MAO-A substrate, developer, and probe. Add 40 µL of this solution to each well to start the reaction.[19]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10-30 minutes at 25°C.[19]
-
Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the enzyme control. Calculate the IC50 value from a dose-response curve.
Kinase Inhibition Screening: VEGFR-2 TR-FRET Assay
This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity.[22][23][24][25][26]
Materials:
-
384-well low-volume plates
-
Recombinant human VEGFR-2 kinase
-
TR-FRET buffer
-
Biotinylated substrate peptide
-
ATP
-
Thiadiazole derivatives (dissolved in DMSO)
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of VEGFR-2 kinase, biotinylated substrate, and ATP in TR-FRET buffer.
-
Compound Pre-incubation: Add 2.5 µL of the serially diluted thiadiazole derivatives to the wells of the 384-well plate.[22]
-
Kinase Reaction Initiation: Add 5 µL of the 2x VEGFR-2 kinase solution to each well, followed by 2.5 µL of the 4x substrate/ATP mix.[22]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[22]
-
Detection: Add 10 µL of the detection mix containing the Europium-labeled antibody and SA-APC conjugate.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[22]
-
TR-FRET Measurement: Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.[22]
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm). Determine the percent inhibition for each compound concentration and calculate the IC50 value from a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. apec.org [apec.org]
- 18. researchgate.net [researchgate.net]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 21. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. benchchem.com [benchchem.com]
Applications of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including notable anticancer properties. The versatile nature of this heterocyclic ring allows for substitutions at various positions, leading to a diverse library of compounds with the potential to interact with multiple biological targets implicated in cancer progression. While specific research on the anticancer applications of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is limited in publicly available literature, the broader class of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives has demonstrated significant potential as anticancer agents.
This document provides a summary of the synthesis, potential anticancer applications, and relevant experimental protocols for this class of compounds, using data from structurally related analogs to provide a representative overview. The information herein is intended to serve as a guide for researchers interested in exploring the therapeutic potential of this compound and its derivatives.
Synthesis of this compound
The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is typically achieved through a cyclization reaction. A common method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.
General Synthesis Protocol:
A mixture of the corresponding phenylacetic acid (in this case, 3,4-dimethoxyphenylacetic acid) and thiosemicarbazide is heated in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, which acts as both a catalyst and a dehydrating agent. The reaction mixture is typically heated for several hours. Upon cooling, the mixture is neutralized with a base (e.g., ammonia solution) to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization.
In Vitro Anticancer Activity of Representative 5-Benzyl-1,3,4-thiadiazol-2-amine Derivatives
While specific data for this compound is not available, the following table summarizes the in vitro cytotoxic activity of closely related 5-benzyl-1,3,4-thiadiazol-2-amine derivatives against various cancer cell lines. This data is presented to illustrate the potential anticancer efficacy of this class of compounds.
| Compound | Substitution on Benzyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | 4-Chloro | MCF-7 (Breast) | 2.34 - 8.35 | [1] |
| Derivative 2 | 4-Chloro | HepG2 (Liver) | 3.13 - 44.87 | [1] |
| Derivative 3 | 2-Benzenesulfonylmethyl | LoVo (Colon) | 2.44 | [2] |
| Derivative 4 | 2-Benzenesulfonylmethyl | MCF-7 (Breast) | 23.29 | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assessment by MTT Assay
This protocol is a representative method for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7, HepG2, LoVo) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
- A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
- Serial dilutions of the test compound are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
- The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound.
- Control wells should include medium with DMSO (vehicle control) and untreated cells.
- The plates are incubated for 48-72 hours.
3. MTT Assay:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Proposed Mechanism of Action: Signaling Pathway
Derivatives of 1,3,4-thiadiazole have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a potential mechanism of action for 5-benzyl-1,3,4-thiadiazol-2-amine derivatives.
Caption: Proposed mechanism of action for 5-benzyl-1,3,4-thiadiazol-2-amine derivatives.
Experimental Workflow for In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the initial screening of a novel compound for its anticancer activity.
References
Application Notes and Protocols: 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterocyclic compound 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is a member of the 1,3,4-thiadiazole class of compounds, which is recognized for a wide range of biological activities.[1][2][3][4][5][6][7][8] Research into 1,3,4-thiadiazole derivatives has revealed their potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][5][7] Specifically, derivatives of this compound have demonstrated notable antimicrobial potential, with activity observed against both Gram-positive and Gram-negative bacteria, such as E. coli and S. aureus.[3]
These application notes provide a summary of the potential antimicrobial applications of this compound and detailed protocols for its evaluation. It is important to note that while the antimicrobial potential of this class of compounds is established, specific quantitative data for this compound is not extensively available in the public domain. Therefore, the data presented in these notes is illustrative and based on the reported activities of structurally related 1,3,4-thiadiazole derivatives.
Data Presentation
The following tables summarize the hypothetical antimicrobial activity of this compound against a panel of common pathogenic microorganisms. This data is for illustrative purposes to guide researchers in their experimental design.
Table 1: Illustrative Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Pseudomonas aeruginosa | Gram-negative | 128 |
| Ciprofloxacin (Control) | - | 0.5 - 2 |
Table 2: Illustrative Antifungal Activity of this compound
| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | Yeast | 32 |
| Aspergillus niger | Mold | 64 |
| Fluconazole (Control) | - | 1 - 8 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of this compound against bacterial and fungal strains.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland standard
-
Sterile DMSO (for dissolving the compound)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in a minimal amount of DMSO to prepare a stock solution of 10 mg/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth (MHB or RPMI-1640) in the wells of a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the serially diluted compound.
-
Controls:
-
Positive Control: Add inoculum to wells containing a known effective antibiotic.
-
Negative Control: Wells containing only the broth to check for sterility.
-
Growth Control: Wells containing broth and the inoculum without any antimicrobial agent.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Antimicrobial Susceptibility Testing using the Kirby-Bauer (Disk Diffusion) Method
This protocol describes a qualitative method to assess the antimicrobial activity of this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculums standardized to 0.5 McFarland standard
-
Sterile swabs
-
Positive control antibiotic disks
-
Blank disks (impregnated with DMSO) as a negative control
-
Forceps
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the this compound solution (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely.
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure uniform growth.
-
Application of Disks: Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates. Ensure the disks are pressed down gently to make complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 313957-85-6 [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. ijpcbs.com [ijpcbs.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine for Preclinical Animal Studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the formulation of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine for use in preclinical animal studies. The successful delivery of this compound is critical for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data. The protocols outlined below are designed to address potential challenges such as poor aqueous solubility and to provide standardized methods for oral and parenteral administration in common laboratory animal models.
This compound is a heterocyclic compound with the molecular formula C11H13N3O2S and a molecular weight of 251.31 g/mol .[1] It serves as a key intermediate in the synthesis of various pharmacologically active molecules.[1] Derivatives of this compound have demonstrated promising antimicrobial and anticancer activities.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for developing an appropriate formulation. While experimental data for this compound is limited, the following table summarizes available and predicted data.
| Property | Value | Source |
| Molecular Formula | C11H13N3O2S | [1] |
| Molecular Weight | 251.31 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Aqueous Solubility | Limited solubility in water is expected based on its heterocyclic structure. | [2] |
| LogP (predicted) | 0.5333 (for a related compound, (5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine) | [3] |
| pKa (predicted) | The 2-amino group on the thiadiazole ring is expected to be basic. | |
| Melting Point | Not available. A related compound, 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole, has a melting point of 226 °C.[4] | |
| Boiling Point | 440.5°C at 760 mmHg (predicted) | [5] |
| Density | 1.288 g/cm³ (predicted) | [5] |
The predicted low LogP value suggests that the compound may not be highly lipophilic, and the presence of an amino group indicates that its solubility will likely be pH-dependent.
Formulation Strategies for Animal Studies
Given the anticipated limited aqueous solubility, several formulation strategies can be employed to ensure adequate bioavailability for in vivo studies. The choice of formulation will depend on the route of administration, the required dose, and the specific animal model.
Oral Administration
For oral administration, the goal is to enhance the dissolution and absorption of the compound from the gastrointestinal tract.
Formulation Options:
-
Aqueous Suspension: For low doses, a simple aqueous suspension can be prepared using a suspending agent to ensure uniform dosing.
-
Co-solvent System: For compounds with poor water solubility, a co-solvent system can significantly improve solubility.
-
pH-Adjusted Solution: The basic nature of the amino group allows for the formation of a salt, which may have improved aqueous solubility.
-
Lipid-Based Formulation: For highly lipophilic compounds, a lipid-based formulation can enhance absorption.
Parenteral Administration
For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, the formulation must be sterile and, for IV administration, free of particulate matter.
Formulation Options:
-
Aqueous Solution with Solubilizing Agents: Cyclodextrins or surfactants can be used to increase the aqueous solubility of the compound.
-
Co-solvent System: Similar to oral formulations, a co-solvent system can be used, but the choice of solvents is more restricted for parenteral routes due to toxicity concerns.
Experimental Protocols
The following are detailed protocols for preparing formulations of this compound for common administration routes in rodents.
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
Objective: To prepare a uniform suspension for oral administration.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Homogenizer (optional)
-
Calibrated syringe and gavage needle
Procedure:
-
Weigh the required amount of this compound.
-
Levigate the powder in a mortar with a small amount of the 0.5% CMC solution to form a smooth paste.
-
Gradually add the remaining 0.5% CMC solution while triturating to achieve the final desired concentration.
-
For a more uniform suspension, the mixture can be homogenized.
-
Visually inspect the suspension for uniformity before each administration.
-
Administer the suspension to the animal using a calibrated syringe and an appropriately sized gavage needle. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6][7][8]
Protocol 2: Preparation of a Co-solvent Formulation for Oral or Intravenous Administration
Objective: To prepare a clear solution for oral or parenteral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO.
-
Add PEG 400 to the solution and mix well. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.
-
Slowly add the sterile saline or sterile water to the mixture while vortexing to achieve the final desired concentration.
-
For intravenous administration, the final solution must be sterile filtered through a 0.22 µm filter.
-
Visually inspect the solution for any precipitation before administration.
-
Administer the solution to the animal using a calibrated syringe and an appropriate needle size. For IV injection in mice, a 27-30 gauge needle is recommended.[9][10]
Visualization of Workflows and Pathways
Experimental Workflow: Formulation and Administration
Caption: Workflow for the formulation and administration of this compound in animal studies.
Signaling Pathway: Potential Target
Derivatives of this compound have been shown to induce apoptosis and bind to the Transforming Growth Factor Beta (TGF-β) type I receptor kinase domain.[1]
Caption: Putative signaling pathway involving the inhibition of TGF-β receptor kinase by a thiadiazole derivative, leading to apoptosis.
References
- 1. This compound|CAS 313957-85-6 [benchchem.com]
- 2. Buy 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine (EVT-13821442) [evitachem.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. depts.ttu.edu [depts.ttu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction to form the thiosemicarbazone intermediate from 3,4-dimethoxyphenylacetaldehyde is showing low yield. What are the possible reasons and how can I improve it?
A1: Low yields in thiosemicarbazone formation can stem from several factors. Firstly, the aldehyde starting material, 3,4-dimethoxyphenylacetaldehyde, can be prone to oxidation or polymerization, especially if it is old or has been stored improperly. It is advisable to use freshly distilled or purified aldehyde for the reaction. Secondly, the reaction is often acid-catalyzed, and an inappropriate pH can hinder the reaction rate. A catalytic amount of acetic acid is commonly added to facilitate the condensation. Lastly, the equilibrium of the reaction can be shifted towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.
Q2: I am observing multiple spots on my TLC plate after the cyclization step to form the 1,3,4-thiadiazole ring. What are these impurities and how can I minimize them?
A2: The presence of multiple spots on a TLC plate suggests the formation of side products. A common impurity is the unreacted thiosemicarbazone starting material. This can be addressed by ensuring the cyclizing agent, such as ferric chloride (FeCl₃) or acetic anhydride, is added in the correct stoichiometric amount and that the reaction is allowed to proceed for a sufficient duration. Another possibility is the formation of regioisomers or other related heterocyclic compounds, depending on the cyclization method used. Purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is typically effective in isolating the desired this compound.
Q3: The final product, this compound, has poor solubility in common organic solvents, making purification difficult. What can I do?
A3: The 2-amino-1,3,4-thiadiazole core can indeed lead to solubility issues due to its potential for hydrogen bonding. For purification, you might need to explore a wider range of solvent systems for column chromatography, including more polar solvents like methanol or dichloromethane in your mobile phase. In some cases, trituration of the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification method. Alternatively, recrystallization from a suitable solvent system, which may require some experimentation to identify, can yield a pure product.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A1: A common and effective method involves a two-step process. The first step is the condensation of 3,4-dimethoxyphenylacetaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone. The second step is the oxidative cyclization of this thiosemicarbazone intermediate using an oxidizing agent like ferric chloride (FeCl₃) to yield the desired this compound.
Q2: What are the key reaction parameters to control for optimizing the yield and purity of the final product?
A2: Several parameters are crucial for optimization. For the thiosemicarbazone formation, controlling the pH with a catalytic amount of acid and ensuring the purity of the aldehyde are key. For the cyclization step, the choice of the cyclizing/oxidizing agent, the reaction temperature, and the reaction time are critical. Over-oxidation or harsh reaction conditions can lead to degradation of the product. Careful monitoring of the reaction progress by TLC is highly recommended to determine the optimal reaction time.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Thiosemicarbazide and many organic solvents are toxic and should be handled in a well-ventilated fume hood. When working with oxidizing agents like ferric chloride, care should be taken to avoid contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Summary of Reaction Conditions for a Typical Synthesis
| Parameter | Thiosemicarbazone Formation | Cyclization |
| Starting Materials | 3,4-Dimethoxyphenylacetaldehyde, Thiosemicarbazide | Thiosemicarbazone intermediate |
| Solvent | Ethanol | Ethanol |
| Catalyst/Reagent | Glacial Acetic Acid | Ferric Chloride (FeCl₃) |
| Temperature | Reflux | Room Temperature to Reflux |
| Reaction Time | 2-4 hours | 4-8 hours |
| Work-up | Cooling and filtration | Neutralization, extraction |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetaldehyde Thiosemicarbazone
-
To a solution of 3,4-dimethoxyphenylacetaldehyde (1 equivalent) in ethanol, add thiosemicarbazide (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazone.
Protocol 2: Synthesis of this compound
-
Suspend the 3,4-dimethoxyphenylacetaldehyde thiosemicarbazone (1 equivalent) in ethanol.
-
To this suspension, add a solution of ferric chloride (FeCl₃) (3 equivalents) in water dropwise with constant stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled and neutralized with an appropriate base (e.g., sodium bicarbonate solution).
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: Synthesis of 2-Amino-1,3,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-1,3,4-thiadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-amino-1,3,4-thiadiazole, particularly when using the common method of reacting thiosemicarbazide with a carboxylic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Cyclizing Agent: The chosen dehydrating/cyclizing agent (e.g., H₂SO₄, POCl₃, PPE) may not be potent enough for the specific substrates.[1] 2. Suboptimal Reaction Conditions: Reaction time, temperature, or molar ratios of reactants may not be ideal.[1] 3. Impure Starting Materials: Presence of moisture or impurities in thiosemicarbazide or the carboxylic acid can inhibit the reaction. | 1. Select an Appropriate Agent: For many substrates, strong acids like concentrated H₂SO₄ or reagents like POCl₃ are effective.[1] For milder conditions, polyphosphate ester (PPE) can be a good alternative, though it may require a larger quantity (e.g., at least 20 g per 5 mmol of carboxylic acid).[1] 2. Optimize Parameters: Systematically vary the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration. Adjust the molar ratio of the cyclizing agent. 3. Ensure Purity: Use high-purity, dry starting materials. Dry solvents and reagents as necessary. |
| Poor Purity of Final Product | 1. Presence of Unreacted Starting Materials: Incomplete reaction leads to contamination with thiosemicarbazide and/or the carboxylic acid. 2. Formation of Acylthiosemicarbazide Intermediate: The reaction may stall at the intermediate stage without successful cyclization.[2][3] 3. Formation of Isomeric Byproducts: The primary isomeric byproduct is the corresponding 1,2,4-triazole derivative.[1] | 1. Monitor Reaction to Completion: Use TLC to ensure all starting materials have been consumed before workup. 2. Force Cyclization: If the intermediate is isolated, it can often be cyclized by heating in the presence of an acid (e.g., refluxing in 10% HCl).[3] 3. Control Reaction pH: Use acidic conditions to favor the formation of the 1,3,4-thiadiazole ring. Alkaline conditions tend to promote the formation of the 1,2,4-triazole isomer.[1] 4. Purification: Recrystallization from a suitable solvent such as ethanol or DMF is a common and effective method for purification.[1] |
| Reaction is Sluggish or Stalls | 1. Insufficient Activation of the Carboxylic Acid: The cyclizing/dehydrating agent is not effectively activating the carboxylic acid for reaction with thiosemicarbazide.[1] 2. Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate. | 1. Use a More Potent Activating Agent: Consider using a stronger agent like POCl₃ or converting the carboxylic acid to a more reactive acid chloride intermediate. 2. Choose an Appropriate Solvent: Ensure the solvent can dissolve all reactants at the reaction temperature. Chloroform can be a good dilution solvent when using PPE to achieve a homogeneous reaction mixture.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2-amino-1,3,4-thiadiazole from thiosemicarbazide and a carboxylic acid?
A1: The most common byproducts are:
-
Unreacted Starting Materials: Thiosemicarbazide and the carboxylic acid.
-
Acylthiosemicarbazide Intermediate: This is the product of the initial acylation of thiosemicarbazide by the carboxylic acid, which may not have undergone cyclization.[2][3]
-
1,2,4-Triazole-3-thiol Isomer: This is a common isomeric byproduct. Its formation is favored under alkaline conditions, whereas acidic conditions promote the desired 1,3,4-thiadiazole.[1]
Q2: How can I minimize the formation of the 1,2,4-triazole byproduct?
A2: The formation of the 1,2,4-triazole isomer is primarily influenced by the reaction pH. To minimize its formation, ensure the reaction is carried out under acidic conditions.[1] The use of strong acids like concentrated sulfuric acid or reagents like phosphorus oxychloride (POCl₃) as cyclizing agents favors the synthesis of the 1,3,4-thiadiazole.
Q3: My reaction seems to have stopped at the acylthiosemicarbazide intermediate. How can I promote cyclization to the desired 2-amino-1,3,4-thiadiazole?
A3: If you have isolated the acylthiosemicarbazide intermediate, you can often induce cyclization by heating it in an acidic medium. For example, refluxing the intermediate in a solution of 10% hydrochloric acid for several hours can facilitate the cyclodehydration to the final product.[3]
Q4: What is a good starting point for reaction conditions when using a new carboxylic acid?
A4: A good starting point is to use a slight excess of the carboxylic acid and a well-established cyclizing agent like POCl₃ or concentrated H₂SO₄. A comparative study has shown that conventional heating with sulfuric acid in ethanol can give high yields.[4][5] Begin with a reaction temperature of around 80-90°C and monitor the reaction progress by TLC.
Q5: Are there greener alternatives to toxic reagents like POCl₃?
A5: Yes, polyphosphate ester (PPE) is a less toxic alternative for promoting the cyclization.[2][3] Microwave-assisted synthesis and ultrasonic irradiation are also considered greener methods that can sometimes improve yields and reduce reaction times.[1] A solid-phase reaction using phosphorus pentachloride at room temperature has also been reported as a low-toxic and efficient method.[6]
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole using various methods, based on a comparative study.
| Method | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |
| Conventional Heating | Conc. H₂SO₄ in Ethanol | 4 hrs / 80°C | 94% | [5] |
| Conventional Heating | POCl₃, then reflux with water | 3-4 hrs / 90°C | 86% | [5] |
| Conventional Heating | SOCl₂, then reflux with water | 4 hrs / 80°C | 70% | [5] |
| Microwave Irradiation | Conc. H₂SO₄ | 5 min / 480 W | 78% | [5] |
| Microwave Irradiation | POCl₃ | 5 min / 600 W | 90% | [5] |
| Microwave Irradiation | SOCl₂ | 3 min / 480 W | 80% | [5] |
| Ultrasound Irradiation | Conc. H₂SO₄ in Ethanol | 30 min / 80°C | 61% | [4] |
| Grinding | Catalytic Conc. H₂SO₄ | 1 hr / RT | 77% | [5] |
Note: Yields are specific to the synthesis of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole and may vary for other substrates.
Experimental Protocols
Protocol 1: Synthesis using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from a general method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[4]
Materials:
-
Aromatic carboxylic acid (1 equivalent)
-
Thiosemicarbazide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (in excess)
-
Ice-cold water
-
Saturated potassium hydroxide (KOH) solution
Procedure:
-
In a round-bottom flask, add the aromatic carboxylic acid and an excess of POCl₃.
-
Add thiosemicarbazide to the mixture.
-
Heat the reaction mixture for 30 minutes.
-
Carefully add water (e.g., 90 mL for a 0.1 mole scale reaction) and reflux the mixture for an additional 3 hours.
-
Monitor the completion of the reaction using TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize the solution with a saturated KOH solution until a precipitate forms.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis using Polyphosphate Ester (PPE)
This protocol is based on a method developed for a one-pot synthesis of 2-amino-1,3,4-thiadiazoles under milder, less toxic conditions.[2][3]
Materials:
-
Carboxylic acid (5 mmol)
-
Thiosemicarbazide (5 mmol)
-
Polyphosphate ester (PPE) (20 g)
-
Chloroform (30 mL)
-
Distilled water (15 mL)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, prepare a hot (60°C) solution of the carboxylic acid in a mixture of PPE and chloroform.
-
Add thiosemicarbazide to the hot solution.
-
Reflux the reaction mixture for 10 hours.
-
After reflux, add distilled water to the mixture.
-
Neutralize the residual PPE by carefully adding NaHCO₃ until gas evolution ceases.
-
Work-up the product based on its properties (e.g., if a precipitate forms, filter and wash; if it is in the organic layer, separate the layers and remove the solvent).
-
Purify the crude product as necessary, for example, by recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of 2-amino-1,3,4-thiadiazole.
Caption: Influence of reaction pH on product formation in 2-amino-1,3,4-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine (CAS 313957-85-6).
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My this compound won't dissolve in my aqueous buffer. What should I do?
A1: This is a common issue for compounds with aromatic rings and heterocyclic structures like the 1,3,4-thiadiazole core, which often leads to poor aqueous solubility.[1] The first step is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[2] Subsequently, you can dilute this stock solution into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect your experimental results, and it is typically recommended to keep it below 0.5%.[1]
Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This phenomenon is known as precipitation upon dilution and occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Here are several strategies to overcome this:
-
Optimize DMSO Concentration: Ensure you are using the lowest possible final concentration of DMSO that maintains solubility.[1]
-
Use a Co-solvent: Preparing the stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol, can sometimes improve solubility in the final aqueous solution.[1]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the buffer might increase the solubility of the compound, especially if it has ionizable groups.[3][4]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming more water-soluble inclusion complexes.[1][2]
Q3: I'm still observing poor solubility. Are there more advanced techniques I can try?
A3: Yes, several formulation strategies can enhance the solubility of challenging compounds:
-
Particle Size Reduction: Techniques like micronization or creating a nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[3][4]
-
Salt Formation: For compounds with acidic or basic functional groups, forming a salt can significantly increase aqueous solubility.[1][3]
-
Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid-state.
-
Complexation: Besides cyclodextrins, other complexing agents can be explored.[3]
Frequently Asked Questions (FAQs)
What are the known physicochemical properties of this compound?
| Property | Value | Reference |
| CAS Number | 313957-85-6 | [5][6] |
| Molecular Formula | C₁₁H₁₃N₃O₂S | [5][6] |
| Molecular Weight | 251.31 g/mol | [5] |
| Appearance | Likely a solid | Inferred |
| Boiling Point | 440.5°C at 760 mmHg | [6] |
| Density | 1.288 g/cm³ | [6] |
In which solvents is this compound likely to be soluble?
| Solvent | Predicted Solubility | Rationale |
| Water/Aqueous Buffers | Low | The presence of aromatic and heterocyclic rings contributes to its hydrophobicity.[1] |
| DMSO | Soluble | A common solvent for preparing stock solutions of poorly water-soluble compounds.[1][2] |
| Ethanol | Moderately Soluble | Can be used as a co-solvent with DMSO to improve aqueous compatibility.[1] |
| Methanol | Moderately Soluble | Often used in the synthesis and recrystallization of similar compounds.[7] |
| Chloroform | Likely Soluble | Used for recrystallization of similar thiadiazole derivatives.[7] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 251.31 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 2.513 mg of the compound.
-
Weigh the calculated amount of this compound and place it into a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath may be necessary but be cautious of compound stability at elevated temperatures.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method to determine the required concentration of HP-β-CD to solubilize the compound in an aqueous buffer.[2]
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
DMSO
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of HP-β-CD solutions in the aqueous buffer at different concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).[2]
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.[2]
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like spectrophotometry or HPLC.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the optimal concentration for solubilization.
Visualizations
Caption: Experimental workflow for addressing solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. This compound|CAS 313957-85-6 [benchchem.com]
- 6. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]
- 7. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Synthesis of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is the cyclocondensation of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent.[1][2] This one-pot synthesis involves the acylation of thiosemicarbazide followed by intramolecular cyclodehydration to form the 1,3,4-thiadiazole ring.[1][2]
Q2: Which dehydrating/cyclizing agents are most effective for this synthesis?
Several acidic catalysts can be employed for this reaction. The choice of agent can significantly impact reaction time, temperature, and overall yield. Commonly used agents include:
-
Phosphorus oxychloride (POCl₃): A widely used and effective reagent for this transformation, with reported yields of up to 85%.[3][4][5]
-
Concentrated Sulfuric Acid (H₂SO₄): A strong dehydrating agent that can promote cyclization, though it may require careful temperature control to prevent charring.[6][7]
-
Polyphosphoric Acid (PPA): Another effective cyclizing agent, particularly for reactions requiring higher temperatures.[2]
-
Phosphorus Pentachloride (PCl₅): Can be used in a solid-phase reaction by grinding with the starting materials at room temperature, offering a milder and potentially higher-yielding alternative.[8]
-
Polyphosphate Ester (PPE): A milder alternative to other strong acids, which can be used in solvents like chloroform.[1][9][10][11]
Q3: What are the typical reaction conditions?
Reaction conditions vary depending on the chosen cyclizing agent. For instance, when using phosphorus oxychloride, the reaction mixture is often heated.[4] Microwave-assisted synthesis has also been shown to be an effective method, often leading to shorter reaction times and improved yields compared to conventional heating.
Q4: I am observing a byproduct in my reaction. What could it be?
A common side reaction in the synthesis of 2-amino-1,3,4-thiadiazoles is the formation of the isomeric 1,2,4-triazole derivative.[6] This is particularly favored under alkaline conditions.[12] To favor the formation of the desired 1,3,4-thiadiazole, the reaction should be conducted in an acidic medium.[6][12]
Q5: What is the best way to purify the final product?
The most common method for purifying this compound is recrystallization.[6] Suitable solvents for recrystallization include ethanol or a mixture of dimethylformamide (DMF) and water.[6][8] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before beginning the purification process.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Ineffective cyclizing agent. | The choice of cyclizing agent is critical. Consider switching to a more potent agent like POCl₃ or concentrated H₂SO₄.[6] For a milder approach, polyphosphate ester (PPE) can be effective, but ensure a sufficient amount is used (e.g., at least 20g per 5 mmol of carboxylic acid).[1][11] |
| Impure or wet starting materials. | Ensure that 3,4-dimethoxyphenylacetic acid and thiosemicarbazide are of high purity and are thoroughly dried before use.[6] | |
| Incomplete reaction. | Increase the reaction time or temperature, while monitoring for any signs of product decomposition.[6] Use TLC to track the consumption of starting materials. | |
| Incorrect stoichiometry. | Optimize the molar ratio of the reactants and the cyclizing agent. A common ratio is 1:1 to 1:1.2 for thiosemicarbazide to carboxylic acid.[8] | |
| Formation of Side Products | Isomeric byproduct formation (1,2,4-triazole). | The reaction medium's pH is crucial. Maintain acidic conditions to favor the formation of the 1,3,4-thiadiazole.[6][12] Avoid alkaline conditions, which can promote the formation of the 1,2,4-triazole isomer.[12] |
| Difficulty in Product Isolation | Product is soluble in the work-up solution. | After quenching the reaction with water or ice, adjust the pH to be slightly alkaline (pH 8-8.2) to precipitate the amine product before filtration.[8] |
| Reaction is Sluggish | Insufficient activation of the carboxylic acid. | Ensure the chosen dehydrating agent is potent enough to activate the carboxylic acid for acylation of the thiosemicarbazide. Strong acids like concentrated H₂SO₄ or reagents like POCl₃ are often effective.[6] |
Data Presentation
Comparison of Synthetic Methods for 2-Amino-5-substituted-1,3,4-thiadiazoles
| Method | Cyclizing Agent | Reaction Conditions | Typical Yield | Reference |
| Conventional Heating | POCl₃ | Reflux, 1 hour | Good to High | |
| Microwave Irradiation | POCl₃ | Microwave | High | |
| Solid-Phase Grinding | PCl₅ | Room Temperature, Grinding | Up to 91% | [8] |
| Conventional Heating | H₂SO₄ | 80-90°C, 4 hours | Moderate to Good | [13] |
| Conventional Heating | PPE in Chloroform | Reflux, 10 hours | 44-70% | [1][9] |
Note: Yields are generalized from the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles and may vary for the specific target compound.
Experimental Protocols
General Protocol using Phosphorus Oxychloride (POCl₃)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxyphenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (e.g., 5-10 mL per 0.05 mol of acid) to the mixture under a fume hood.[4]
-
Heating: Heat the reaction mixture, for instance at 75°C for 45 minutes, or under reflux for 1 hour.[4] The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into cold water.[4][13]
-
Neutralization: Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution or 10% sodium carbonate solution until the pH is approximately 8.[4][13]
-
Isolation: The solid precipitate is then collected by filtration, washed with water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol.[6]
Solid-Phase Grinding Method using Phosphorus Pentachloride (PCl₅)
-
Mixing: In a dry mortar, combine thiosemicarbazide (1 equivalent), 3,4-dimethoxyphenylacetic acid (1-1.2 equivalents), and phosphorus pentachloride (1-1.2 equivalents).[8]
-
Grinding: Grind the mixture evenly at room temperature for approximately 10 minutes or until the reaction is complete as indicated by a change in consistency or by TLC analysis of a small quenched sample.[8]
-
Work-up: Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture reaches 8-8.2.[8]
-
Isolation: Filter the resulting solid, wash with water, and dry.
-
Purification: Recrystallize the dried product from a suitable solvent system, for example, a mixture of DMF and water.[8]
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 5. This compound|CAS 313957-85-6 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. derpharmachemica.com [derpharmachemica.com]
"stability of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine in solution"
This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and handling of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: For creating concentrated stock solutions, polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. These solvents typically offer good solubility for complex organic molecules. For short-term storage, these stock solutions should be kept at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1][2][3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous media is expected to be pH-dependent. The 1,3,4-thiadiazole ring system is generally stable in neutral to acidic conditions but can be susceptible to hydrolytic cleavage under strongly basic conditions.[4] The presence of the exocyclic amino group may also influence its stability profile at extreme pH values. Preliminary stability studies at your specific experimental pH are highly recommended.
Q3: Is this compound sensitive to light?
A3: Many heterocyclic compounds exhibit photosensitivity. To minimize the risk of photodegradation, it is a standard best practice to protect solutions from light.[5] This can be achieved by using amber-colored vials or by wrapping standard clear containers in aluminum foil, especially during storage and experimentation.
Q4: What are the visual indicators of compound degradation or precipitation?
A4: Visual signs can include the development of a cloudy or hazy appearance, the formation of a visible precipitate, or a change in the solution's color. However, significant degradation can occur without any obvious visual changes. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are essential to confirm the compound's integrity and concentration before use.[6]
Q5: What is the general stability of the 1,3,4-thiadiazole core?
A5: The 1,3,4-thiadiazole ring is a stable aromatic heterocycle.[7][8] This aromaticity contributes to its overall stability. However, its stability can be influenced by the nature of its substituents and the experimental conditions it is subjected to, such as extreme pH, high temperature, or the presence of strong oxidizing agents.[4]
Troubleshooting Guides
Issue 1: The compound precipitates after being diluted from a DMSO stock into an aqueous assay buffer.
-
Possible Cause: Low aqueous solubility. The compound may be highly soluble in 100% DMSO but "crashes out" when the solvent polarity dramatically increases upon dilution into a water-based buffer.[1][9]
-
Troubleshooting Steps:
-
Determine Maximum Solubility: Perform a solubility test to find the maximum concentration of the compound that remains soluble in your specific assay buffer.
-
Reduce Final Concentration: If the intended assay concentration exceeds the compound's aqueous solubility, lower the working concentration to a soluble level.
-
Optimize Co-Solvent Percentage: While keeping the final DMSO concentration as low as possible (typically ≤0.5% to avoid off-target effects), you can test if a slightly higher, yet biologically tolerated, concentration improves solubility.[9]
-
Modify Buffer Composition: Investigate if adjusting the pH of the buffer can improve solubility. The amino group on the thiadiazole ring might increase solubility in slightly acidic conditions.[10]
-
Use a Different Stock Solvent: In rare cases, a different solvent like ethanol might be used, but its compatibility with the assay must be verified.
-
Issue 2: A loss of the compound's biological activity is observed over time in an experiment.
-
Possible Cause: Compound degradation. The compound may be unstable under the specific experimental conditions (e.g., pH, temperature, presence of other reagents).[5]
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Use an analytical method, such as HPLC-UV, to check the purity and concentration of the stock and working solutions.[11] Compare the chromatogram of a freshly prepared solution to one that has been subjected to assay conditions.
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen stock immediately before conducting an experiment. Avoid using aqueous solutions that have been stored for extended periods.
-
Conduct a Forced Degradation Study: To understand the compound's liabilities, perform a forced degradation study (see Experimental Protocols below). This will reveal its sensitivity to acid, base, oxidation, heat, and light.[5][12]
-
Control Experimental Conditions: Maintain consistent and controlled conditions (pH, temperature) throughout your assay. If the compound is found to be temperature-sensitive, consider running experiments at a lower temperature if the assay allows.
-
Data Presentation
The following tables represent hypothetical data from a stability assessment of this compound.
Table 1: Solubility in Common Solvents
| Solvent | Concentration (mg/mL) | Visual Observation |
| DMSO | > 50 | Clear Solution |
| DMF | > 50 | Clear Solution |
| Ethanol | ~5 | Clear Solution |
| Methanol | ~2 | Clear Solution |
| Water | < 0.1 | Suspension |
| PBS (pH 7.4) | < 0.1 | Suspension |
Table 2: Summary of Forced Degradation Study Results (Hypothetical)
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation |
| 0.1 M HCl (60°C) | 24 | 92.5% | 7.5% |
| 0.1 M NaOH (60°C) | 8 | 78.1% | 21.9% |
| 3% H₂O₂ (RT) | 12 | 85.3% | 14.7% |
| Dry Heat (80°C) | 48 | 98.2% | 1.8% |
| UV/Vis Light (ICH Q1B) | 24 | 91.0% | 9.0% |
| Control (RT, Dark) | 48 | 99.5% | 0.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.[5][13]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 12 hours.
-
Withdraw aliquots at specified time points, dilute with the mobile phase, and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.
-
At time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a light source compliant with ICH Q1B guidelines.
-
Run a parallel experiment with a control sample protected from light (e.g., wrapped in foil).
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from any potential degradation products.[11]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 3. uottawa.ca [uottawa.ca]
- 4. isres.org [isres.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Reducing in vivo Toxicity of Thiadiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiadiazole derivatives. The focus is on understanding and mitigating in vivo toxicity during experimental studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with thiadiazole derivatives and offers potential solutions based on structure-activity relationships and metabolic understanding.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| High Acute Toxicity (Low LD50) | Formation of reactive metabolites by Cytochrome P450 (CYP) enzymes.[1][2] | - Structural Modification: Modify the substitution pattern on the thiadiazole ring or attached aryl groups to block sites of metabolic oxidation. - Bioisosteric Replacement: Consider replacing a thiazole moiety with a 1,3,4-thiadiazole ring, which has been shown to sometimes reduce toxicity.[3] - Introduce Electron-Withdrawing Groups: Incorporation of electron-withdrawing groups can sometimes decrease metabolic activation. |
| Organ-Specific Toxicity (e.g., Hepatotoxicity, Nephrotoxicity) | Accumulation of the compound or its toxic metabolites in specific organs. | - Prodrug Approach: Design a prodrug that releases the active thiadiazole derivative at the target site, reducing systemic exposure.[4] - Pharmacokinetic Analysis: Conduct detailed pharmacokinetic studies to understand the distribution and elimination of the compound. Modify the structure to alter its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Idiosyncratic Drug Reactions | Formation of electrophilic reactive metabolites that can form covalent bonds with cellular macromolecules.[1][2] | - Metabolic Profiling: Identify the metabolic pathways leading to reactive metabolite formation using in vitro systems (e.g., liver microsomes). - Deuteration: Selectively replace hydrogen atoms at metabolically active sites with deuterium to slow down metabolism (Kinetic Isotope Effect). |
| Poor Selectivity (Toxicity to Normal Cells) | The compound may target pathways present in both cancerous and normal cells. | - Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues to identify substituents that enhance selectivity for the target while reducing off-target effects. Some studies have shown that specific substitutions can lead to decreased toxicity towards normal cell lines.[5][6] - Targeted Delivery: Conjugate the thiadiazole derivative to a molecule that specifically targets cancer cells (e.g., an antibody). |
| Observed Genotoxicity or Mutagenicity | Interaction of the compound or its metabolites with DNA. | - Ames Test: Perform an Ames test to assess the mutagenic potential of the compound and its metabolites. - Structural Modification: Alter the electronic properties of the molecule to reduce its ability to intercalate with or covalently bind to DNA. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vivo toxicity associated with thiadiazole derivatives?
A1: The primary mechanisms often involve metabolic activation by cytochrome P450 (CYP) enzymes.[1][2] This can lead to the formation of reactive metabolites, such as epoxides or S-oxides, which are electrophilic and can covalently bind to essential cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.[1][2] The specific metabolic pathways can be influenced by the substituents on the thiadiazole ring.[1][2]
Q2: How can I predict the potential toxicity of my thiadiazole derivative before in vivo studies?
A2: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide an initial assessment of potential liabilities. In vitro assays using liver microsomes or hepatocytes can help identify potential metabolic pathways and the formation of reactive metabolites. Cytotoxicity assays on various cell lines, including normal (non-cancerous) cell lines, can also indicate potential for general toxicity.[7][8]
Q3: Are there any general structural features of thiadiazole derivatives that are associated with lower toxicity?
A3: While it is highly dependent on the specific compound and its biological target, some studies suggest that replacing a thiazole ring with a 1,3,4-thiadiazole ring can sometimes lead to lower toxicity.[3] Additionally, careful selection of substituents on the thiadiazole and any associated phenyl rings can influence metabolic stability and reduce the formation of toxic metabolites. For instance, some derivatives with adamantane-containing substituents have shown selective cytotoxicity to cancer cells with decreased toxicity towards normal cells.[5]
Q4: What are the essential in vivo studies to assess the toxicity of a new thiadiazole derivative?
A4: An acute toxicity study is crucial to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD).[9][10] This is often performed following OECD guideline 423.[10] Sub-acute and chronic toxicity studies, where the compound is administered over a longer period, are necessary to evaluate long-term effects and identify target organs for toxicity. Histopathological examination of major organs is also a critical component of these studies.[9]
Q5: What is bioisosteric replacement and how can it be used to reduce toxicity?
A5: Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while altering other properties like toxicity or pharmacokinetics.[11][12] For example, the 1,3,4-thiadiazole ring is considered a bioisostere of the carboxyl group and has been used to improve the activity and safety profile of compounds.[13] Replacing a labile ester group with a more stable 1,2,4-oxadiazole (a bioisostere of the thiadiazole ring system) can also be a strategy to avoid metabolism-related liabilities.[5]
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD Guideline 425)
Objective: To determine the acute oral toxicity (LD50) of a thiadiazole derivative.
Materials:
-
Test compound (thiadiazole derivative)
-
Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Healthy, young adult rodents (rats or mice), typically females
-
Oral gavage needles
-
Animal balance
Methodology:
-
Animal Acclimatization: House the animals in standard conditions for at least 5 days prior to the experiment with free access to food and water.
-
Dosing:
-
Fast the animals overnight before dosing (with access to water).
-
Administer a single oral dose of the test compound to one animal. The starting dose is typically chosen based on in vitro cytotoxicity data or in silico predictions.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
-
The dose progression or regression factor is typically 3.2.
-
-
Observation:
-
Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight at least weekly.
-
-
Data Analysis: The LD50 is calculated using specialized software that applies a maximum likelihood method based on the outcomes (survival or death) at different dose levels.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a thiadiazole derivative and identify its potential for forming metabolites.
Materials:
-
Test compound (thiadiazole derivative)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent for quenching
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Pre-warm a solution of the test compound (at a final concentration of e.g., 1 µM) and liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Metabolite identification can also be performed by analyzing the full scan mass spectrometry data.
-
Visualizations
Caption: Metabolic activation pathway of thiadiazole derivatives leading to toxicity.
Caption: General workflow for reducing the in vivo toxicity of thiadiazole derivatives.
Caption: Logical relationship in Structure-Activity-Toxicity Relationship (SAR) studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Cutaneous Leishmaniasis with Thiadiazine Thione Derivatives: An In Vivo Study of Its Anti-Inflammatory, Anti-Pyretic, Anti-Nociceptive, and Anti-Sedative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Matrinic Thiadiazole Derivatives as a Novel Family of Anti-Liver Fibrosis Agents via Repression of the TGFβ/Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. This guide is designed to assist in overcoming common challenges encountered when transitioning from laboratory-scale to pilot-plant or industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound at scale?
A1: The most prevalent and scalable method is the cyclodehydration reaction between 3,4-dimethoxyphenylacetic acid and thiosemicarbazide.[1] Key reagents used to facilitate this transformation include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and polyphosphate ester (PPE).[1] A solid-phase synthesis using phosphorus pentachloride (PCl₅) has also been reported, offering high yields and simplified work-up, which is advantageous for larger-scale operations.[2]
Q2: We are observing a significant drop in yield during scale-up. What are the likely causes?
A2: A decrease in yield upon scaling up is a frequent challenge. The primary culprits are often poor heat and mass transfer in larger reactors. Inefficient stirring can lead to localized temperature gradients and poor distribution of reactants, promoting side reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging, especially for exothermic reactions.
Q3: What are the critical process parameters to monitor during the reaction?
A3: Careful control of reaction temperature, reagent addition rate, and mixing efficiency is crucial. For the cyclodehydration step, maintaining the optimal temperature is key to preventing the degradation of starting materials and the product. Continuous monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the reaction endpoint accurately.
Q4: Are there any significant safety concerns associated with the reagents used in this synthesis?
A4: Yes, several reagents require careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive and toxic, reacting violently with water. It can cause severe burns upon contact. Thiosemicarbazide is also toxic if ingested. It is imperative to use appropriate personal protective equipment (PPE), including respirators, chemical-resistant gloves, and eye protection, and to work in a well-ventilated area or a fume hood.
Troubleshooting Guides
Problem 1: Low or Inconsistent Yields
| Potential Cause | Troubleshooting Strategy |
| Inefficient Dehydrating Agent | The choice and quantity of the dehydrating agent are critical. For the synthesis of 2-amino-1,3,4-thiadiazoles, an insufficient amount of the cyclizing agent can lead to reaction failure. Ensure the molar ratio of the dehydrating agent to the starting materials is optimized. Consider alternative dehydrating agents like polyphosphate ester (PPE) which can be a safer and effective option. |
| Suboptimal Reaction Temperature | Excessive heat can lead to the degradation of the starting materials or the final product, while insufficient heat will result in an incomplete reaction. Implement precise temperature control using a well-calibrated reactor heating/cooling system. |
| Poor Quality Starting Materials | Impurities in 3,4-dimethoxyphenylacetic acid or thiosemicarbazide can interfere with the reaction. Ensure the purity of all reagents before commencing the synthesis. |
| Incorrect Reaction Time | The reaction may not have been allowed to proceed to completion. Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time. |
| Solubility Issues | 3,4-Dimethoxyphenylacetic acid has limited solubility in water but is soluble in organic solvents like methanol, ethanol, and dichloromethane.[3] At a larger scale, ensure adequate solvent volume and efficient mixing to maintain a homogenous reaction mixture. |
Problem 2: Product Purity Issues
| Potential Cause | Troubleshooting Strategy |
| Formation of By-products | A common by-product in the synthesis of 1,3,4-thiadiazoles is the isomeric 1,2,4-triazole derivative. The formation of this impurity is often favored in alkaline conditions. Maintaining an acidic environment during the cyclization step can help to minimize its formation. |
| Residual Starting Materials | Unreacted 3,4-dimethoxyphenylacetic acid or thiosemicarbazide can contaminate the final product. Optimize reaction conditions (temperature, time, reagent ratios) to drive the reaction to completion. |
| Ineffective Purification | Simple filtration may not be sufficient for achieving high purity at a larger scale. Recrystallization from a suitable solvent system (e.g., a mixture of DMF and water) is an effective method for purifying 2-amino-5-substituted-1,3,4-thiadiazoles.[2] |
Experimental Protocols
Method 1: Cyclodehydration using Phosphorus Oxychloride
This method has been reported to provide yields of up to 85%.[1]
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, charge 3,4-dimethoxyphenylacetic acid and thiosemicarbazide.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the mixture while maintaining the temperature below a specified limit to control the initial exothermic reaction.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-90°C) and maintain for the required duration, monitoring the reaction progress by TLC or HPLC.
-
Work-up: After completion, the reaction mixture is typically quenched by carefully adding it to ice water. The pH is then adjusted with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from an appropriate solvent.
Method 2: One-Pot Synthesis using Polyphosphate Ester (PPE)
This method is considered a safer alternative to using POCl₃ and can provide yields greater than 60%.[1]
-
Reaction Setup: In a suitable reactor, prepare a mixture of 3,4-dimethoxyphenylacetic acid and thiosemicarbazide in a solvent such as chloroform.
-
Reagent Addition: Add polyphosphate ester (PPE) to the mixture while ensuring the temperature does not exceed 85°C.
-
Reaction: The reaction proceeds through salt formation, dehydration to an intermediate, and subsequent cyclodehydration to form the thiadiazole ring.
-
Work-up: Neutralize the remaining PPE with a base like sodium bicarbonate.
-
Purification: The precipitated product is collected by filtration and purified by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Key Reagents | Typical Temperature | Reported Yield (%) | Key Considerations |
| Cyclodehydration | 3,4-dimethoxyphenylacetic acid, thiosemicarbazide, POCl₃ | 80–90 °C | Up to 85[1] | POCl₃ is toxic and corrosive. Requires careful handling and quenching. |
| One-Pot Synthesis | 3,4-dimethoxyphenylacetic acid, thiosemicarbazide, PPE | < 85 °C | > 60[1] | Safer alternative to POCl₃. One-pot procedure can improve efficiency. |
| Solid-Phase Synthesis | Carboxylic acid, thiosemicarbazide, PCl₅ | Room Temperature | > 91 (general for 2-amino-5-substituted-1,3,4-thiadiazoles)[2] | Simplified work-up and purification. Potentially more environmentally friendly. |
Visualization
Troubleshooting Workflow for Low Yield in Scale-Up Synthesis
Caption: A logical workflow for diagnosing and resolving common causes of low yield during the scale-up synthesis.
References
Technical Support Center: Interpreting Ambiguous Spectroscopic Data of Thiadiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous spectroscopic data of thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad signals for protons attached to the thiadiazole ring. What could be the cause?
A1: Broadening of signals in the ¹H NMR spectrum of thiadiazole derivatives can be attributed to several factors:
-
Unresolved Coupling: Protons on the thiadiazole ring may exhibit complex coupling patterns that are not fully resolved, leading to broad multiplets.
-
Tautomerism: Some thiadiazole derivatives can exist in different tautomeric forms, and if the exchange between these forms is on the NMR timescale, it can lead to broadened signals.[1]
-
Presence of Isomers: The presence of rotational isomers (rotamers) can lead to the appearance of multiple, sometimes overlapping and broad, signals for the same proton.[2][3] This is particularly common when bulky substituents are present.
-
Interaction with Solvents: Hydrogen bonding or other interactions with the solvent can also affect the signal shape.
Q2: I am observing more signals in the ¹³C NMR spectrum than expected for my thiadiazole derivative. Why is this happening?
A2: The presence of extra signals in a ¹³C NMR spectrum can be due to:
-
Isomers: As with ¹H NMR, the presence of geometric or rotational isomers will result in a separate set of signals for each isomer.[2][3]
-
Impurities: Residual starting materials, by-products from the synthesis, or solvent impurities can contribute extra peaks.[4] It is crucial to ensure the sample is of high purity.
-
Tautomerism: Different tautomers will have distinct chemical environments for their carbon atoms, leading to a larger number of observed signals.[1]
Q3: The mass spectrum of my compound does not show a clear molecular ion peak. How can I confirm the molecular weight?
A3: The absence of a clear molecular ion peak in mass spectrometry is a common issue. Here are some troubleshooting steps:
-
Use a Softer Ionization Technique: Electron Impact (EI) ionization can sometimes be too harsh, causing extensive fragmentation and a weak or absent molecular ion peak. Consider using softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Look for Adduct Ions: In ESI or CI, look for adduct ions such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ which can help determine the molecular weight.
-
Analyze Fragmentation Patterns: The fragmentation pattern can provide valuable clues about the structure of the molecule, even in the absence of a molecular ion peak.[5][6][7] Common fragmentation pathways for thiadiazoles involve the loss of N₂ or cleavage of the ring.[5]
Q4: How can I differentiate between isomers of substituted thiadiazoles using spectroscopy?
A4: Differentiating between isomers requires a combination of spectroscopic techniques:
-
¹H and ¹³C NMR: The chemical shifts and coupling constants are highly sensitive to the substitution pattern on the thiadiazole ring. Comparing the experimental data with predicted values or with data from known isomers can help in identification.
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for establishing connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of a specific isomer.[2][8][9]
-
Mass Spectrometry: Isomers may exhibit different fragmentation patterns in the mass spectrum, which can be used for differentiation.[5]
Troubleshooting Guides
Issue 1: Overlapping Signals in the Aromatic Region of ¹H NMR Spectrum
Problem: The signals for aromatic protons on a substituent and the proton on the thiadiazole ring are overlapping, making interpretation difficult.[10][11]
Troubleshooting Steps:
-
Change the Solvent: Using a solvent with different properties (e.g., from CDCl₃ to DMSO-d₆) can induce changes in chemical shifts and potentially resolve the overlapping signals.[12][13]
-
Acquire a Higher Field NMR Spectrum: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, which can help in resolving overlaps.
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify which signals belong to the same spin system (e.g., the aromatic substituent).[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.[2][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is extremely useful for connecting different parts of the molecule and confirming the substitution pattern.[2][8]
-
Issue 2: Ambiguous Assignment of Carbon Signals in the ¹³C NMR Spectrum
Problem: It is unclear which carbon signals correspond to the thiadiazole ring and which belong to the substituents, especially for quaternary carbons.
Troubleshooting Steps:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. Quaternary carbons do not appear in DEPT-90 and DEPT-135 spectra, which simplifies the assignment.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for assigning quaternary carbons. Look for long-range correlations from known proton signals to the unassigned quaternary carbon signals. For example, a proton on a substituent will show a correlation to the carbon atom of the thiadiazole ring to which it is attached.[2][8]
-
Compare with Literature Data: Compare the observed chemical shifts with those reported for similar thiadiazole derivatives.[15][16][17]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Thiadiazole Ring
| Position | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole | Solvent |
| H-4 | 8.52 (d) | - | - | CDCl₃ |
| H-5 | 9.15 (d) | 8.63 (s) | 9.28 (s) | CDCl₃ |
Note: Chemical shifts are highly dependent on the substituents and the solvent used.[8]
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in the Thiadiazole Ring
| Position | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole | Solvent |
| C-4 | ~135 | - | ~150-165 | CDCl₃ |
| C-5 | ~150 | ~160-170 | ~150-165 | CDCl₃ |
Note: These are approximate ranges and can vary significantly with substitution.[15][16][17][18]
Table 3: Characteristic FT-IR Absorption Frequencies (cm⁻¹) for Thiadiazole Derivatives
| Functional Group | Approximate Frequency (cm⁻¹) |
| C=N stretching (ring) | 1630 - 1500 |
| C-S stretching (ring) | 1190 - 1150 |
| N-H stretching (amino substituent) | 3400 - 3200 |
| C=O stretching (carbonyl substituent) | 1750 - 1650 |
Table 4: Typical UV-Vis Absorption Maxima (λmax, nm) for Thiadiazole Derivatives
| Transition | Approximate Wavelength (nm) |
| π → π* | 240 - 380 |
Note: The exact wavelength is sensitive to substituents and solvent polarity.[12][18][19]
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified thiadiazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12][20]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-14 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[12]
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[8]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[12]
Protocol 2: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
Sample Preparation: Prepare a slightly more concentrated sample than for 1D NMR (10-20 mg in 0.6-0.7 mL of solvent) to ensure good signal-to-noise in a reasonable time.
-
Acquisition: Use standard pulse programs for COSY, HSQC, and HMBC experiments available on the spectrometer software. Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and sensitivity.
-
Data Processing and Analysis: Process the 2D data to generate contour plots. Analyze the cross-peaks to establish correlations:
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent, or the spectrum can be recorded in solution using a suitable IR-transparent solvent.
-
Acquisition: Record a background spectrum of the empty sample compartment or the pure solvent. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[12]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.[12]
Mandatory Visualization
Caption: Experimental workflow for spectroscopic analysis of thiadiazole derivatives.
Caption: Troubleshooting guide for ambiguous spectroscopic data.
References
- 1. isres.org [isres.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. web.uvic.ca [web.uvic.ca]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Thiadiazole-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving thiadiazole-based drugs. The information is presented in a question-and-answer format to directly address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of action for thiadiazole-based anticancer drugs?
A1: Thiadiazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation and survival. The most commonly reported mechanisms include the inhibition of the PI3K/Akt and MAPK/ERK signaling pathways.[1][2] Specific molecular targets that have been identified for different thiadiazole compounds include protein kinases (such as EGFR and HER2), inosine monophosphate dehydrogenase (IMPDH), glutaminase, and tubulin.[3][4][5] The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets.[6][7]
Q2: What are the suspected mechanisms of acquired resistance to thiadiazole-based drugs?
A2: While specific resistance mechanisms to thiadiazole-based drugs are an emerging area of research, based on their mechanisms of action, resistance is likely to develop through established pathways seen with other targeted therapies. These include:
-
Target Alteration: Mutations in the drug's target protein can prevent the thiadiazole compound from binding effectively.[8][9]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (MDR1), can actively remove the drug from the cell, reducing its intracellular concentration to sub-therapeutic levels.[10]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the pathway inhibited by the thiadiazole drug.[8][11]
-
Drug Inactivation: Metabolic processes within the cancer cell could potentially inactivate the thiadiazole compound.
Q3: How can I develop a thiadiazole-resistant cell line in my lab?
A3: A standard method for developing a drug-resistant cell line is through continuous exposure to escalating concentrations of the drug. A general protocol is provided in the "Experimental Protocols" section of this guide.[12][13] The process involves starting with a low concentration of the thiadiazole drug and gradually increasing the dose as the cells adapt and become resistant.[13]
Q4: Are there strategies to overcome resistance to thiadiazole-based drugs?
A4: Yes, several strategies are being explored to combat resistance. One promising approach is the use of combination therapies, where a thiadiazole-based drug is used alongside another anticancer agent that targets a different pathway.[3][14] This can create a synergistic effect and prevent the cancer cells from easily developing resistance. Another strategy is the development of "hybrid" molecules that incorporate multiple pharmacophores to target several pathways simultaneously.[3]
Troubleshooting Guides
Issue 1: High variability in IC50 values for a thiadiazole compound in cell viability assays.
-
Possible Cause: Poor solubility of the thiadiazole compound. Many heterocyclic compounds have limited aqueous solubility, which can lead to inconsistent concentrations in the assay wells.
-
Troubleshooting Steps:
-
Check Solubility: Visually inspect your stock solution and working dilutions for any precipitation.
-
Optimize Solvent: Ensure you are using an appropriate solvent (e.g., DMSO) for your stock solution and that the final concentration of the solvent in your cell culture medium is low (typically <0.5%) and consistent across all wells.
-
Sonication: Briefly sonicate your stock solution before making dilutions to help dissolve any aggregates.
-
Fresh Dilutions: Prepare fresh serial dilutions for each experiment.
-
Issue 2: My thiadiazole compound shows reduced efficacy in a multi-drug resistant (MDR) cell line. How can I determine if efflux is the primary mechanism of resistance?
-
Possible Cause: The compound may be a substrate for one or more ATP-binding cassette (ABC) transporters (efflux pumps) that are overexpressed in the MDR cell line.
-
Troubleshooting Steps:
-
Co-treatment with an Efflux Pump Inhibitor: Perform a cell viability assay where you treat the resistant cells with your thiadiazole compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein). A significant increase in the potency of your compound in the presence of the inhibitor suggests it is being actively effluxed.
-
Fluorescent Substrate Accumulation Assay: Use a fluorescent substrate of the suspected efflux pump (e.g., rhodamine 123 for P-glycoprotein). Treat the resistant cells with your thiadiazole compound and measure the intracellular accumulation of the fluorescent substrate. A competitive inhibition of the efflux of the fluorescent substrate by your compound indicates it is also a substrate for the same pump.
-
Issue 3: I am not observing the expected inhibition of a specific signaling pathway (e.g., Akt phosphorylation) after treatment with my thiadiazole compound.
-
Possible Cause:
-
The compound may not be entering the cells effectively.
-
The concentration or treatment time may be insufficient.
-
The cells may have intrinsic or acquired resistance.
-
The antibody used for western blotting may not be optimal.
-
-
Troubleshooting Steps:
-
Confirm Cell Permeability: If possible, use an analytical method like LC-MS/MS to measure the intracellular concentration of your compound.
-
Dose-Response and Time-Course Experiment: Perform a western blot analysis with a range of concentrations and time points to determine the optimal conditions for observing pathway inhibition.
-
Use a Positive Control: Include a known inhibitor of the signaling pathway as a positive control to ensure the assay is working correctly.
-
Validate Antibodies: Ensure your primary and secondary antibodies are specific and used at the recommended dilutions.
-
Data Presentation
Table 1: Cytotoxicity of Selected Thiadiazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8a | A549 | Lung | 1.62 | [3] |
| 8d | A549 | Lung | 2.53 | [3] |
| 8e | A549 | Lung | 2.62 | [3] |
| 14a | MCF-7 | Breast | 8.35 | [3] |
| 14c | MCF-7 | Breast | 2.32 | [3] |
| 22d | MCF-7 | Breast | 1.52 | [4] |
| 22d | HCT-116 | Colon | 10.3 | [4] |
| 29i-k | A549 | Lung | 0.77-3.43 | [4] |
| 36a-e | MCF-7 | Breast | 5.51-9.48 | [3] |
| 40a-m | A-549 | Lung | 16.12-61.81 | [3] |
| KA39 | HT-29 | Colon | Varies | [2] |
| Compound 3 | A549 | Lung | 21.00 µg/mL | [5] |
| Compound 4 | C6 | Glioma | 18.50 µg/mL | [5] |
| Compound 2g | LoVo | Colon | 2.44 | [4] |
| Compound 2g | MCF-7 | Breast | 23.29 | [4] |
Experimental Protocols
Protocol 1: Generation of a Thiadiazole-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to a thiadiazole-based drug.[12][13]
Materials:
-
Parental cancer cell line of interest
-
Thiadiazole-based drug
-
Complete cell culture medium
-
Cell culture flasks and plates
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of the thiadiazole drug on the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the thiadiazole drug at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same drug concentration.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, double the concentration of the thiadiazole drug in the culture medium.
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation. This process can take several months.
-
Characterize the Resistant Phenotype: After several cycles of dose escalation, confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Cryopreserve Resistant Cells: Cryopreserve the resistant cells at various passages.
Protocol 2: Efflux Pump Activity Assay using a Fluorescent Substrate
This protocol can be used to determine if a thiadiazole compound is a substrate or inhibitor of a specific efflux pump.
Materials:
-
Parental and thiadiazole-resistant cell lines
-
Fluorescent efflux pump substrate (e.g., Rhodamine 123 for P-glycoprotein)
-
Known efflux pump inhibitor (positive control, e.g., Verapamil)
-
Thiadiazole compound
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in a 96-well plate or flow cytometry tubes.
-
Pre-incubation: Pre-incubate the cells with the thiadiazole compound or the known efflux pump inhibitor for 30-60 minutes.
-
Add Fluorescent Substrate: Add the fluorescent substrate to the wells and incubate for a further 30-60 minutes.
-
Wash: Wash the cells with cold PBS to remove the extracellular fluorescent substrate.
-
Measure Fluorescence: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
Data Analysis: A decrease in intracellular fluorescence in the resistant cells compared to the parental cells indicates increased efflux. An increase in fluorescence in cells treated with the thiadiazole compound or the known inhibitor indicates inhibition of the efflux pump.
Visualizations
Caption: Inhibition of key cancer signaling pathways by thiadiazole drugs.
Caption: A logical workflow for studying thiadiazole drug resistance.
Caption: A decision tree for troubleshooting inconsistent IC50 data.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived Models of Acquired Resistance Can Identify Effective Drug Combinations for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anticancer Potential of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine and its derivatives against established anticancer agents. The information is curated to facilitate further research and development of this promising chemical scaffold. While direct and extensive preclinical data on the parent compound is limited, this guide draws upon the significant cytotoxic and mechanistic findings from its closely related derivatives to build a case for its therapeutic potential.
Comparative Anticancer Activity
The 1,3,4-thiadiazole core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2][3][4] The primary focus of this guide, this compound, serves as a key intermediate in the synthesis of more complex molecules with demonstrated bioactivity.[5]
Derivatives of this compound have shown significant cytotoxic effects against a range of cancer cell lines, including murine leukemia (L1210), human T-lymphocyte leukemia (CEM), and human cervical carcinoma (HeLa) cells, with reported IC50 values as low as 0.79 µM.[5] The mechanism of action for these derivatives is linked to the induction of apoptosis and the inhibition of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase domain.[5]
For a comprehensive evaluation, the anticancer activity of these thiadiazole derivatives is compared with Doxorubicin, a standard chemotherapeutic agent, and Acetazolamide, another 1,3,4-thiadiazole derivative with known anticancer properties.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivatives of this compound | |||
| Imidazo[2,1-b][1][3][6]thiadiazole derivative | Murine Leukemia (L1210) | 0.79 | [5] |
| Imidazo[2,1-b][1][3][6]thiadiazole derivative | Human T-lymphocyte Leukemia (CEM) | Low µM range | [5] |
| Imidazo[2,1-b][1][3][6]thiadiazole derivative | Human Cervical Carcinoma (HeLa) | Low µM range | [5] |
| Other 1,3,4-Thiadiazole Derivatives | |||
| 2-(Aryl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | Breast Cancer (MCF-7) | 1.52 - 28.1 | [6] |
| Ciprofloxacin-based 1,3,4-thiadiazole derivative | Lung Cancer (A549) | 2.79 | [6] |
| Standard Chemotherapeutic Agent | |||
| Doxorubicin | Breast Cancer (MCF-7) | ~0.5 - 2.0 | Varies by study |
| Doxorubicin | Leukemia (various) | Sub-micromolar to low micromolar | Varies by study |
| Alternative Thiadiazole Compound | |||
| Acetazolamide | Renal Cancer Cell Lines | Inhibition of invasion | [1] |
| Acetazolamide | Neuroblastoma Cells | Potentiates anti-tumor effect of other agents | [3] |
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key in vitro anticancer assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound and a vehicle control for 48-72 hours.
-
MTT Incubation: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound for 24 hours.
-
Fixation: Cells are harvested and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.
Visualizing the Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental processes involved in validating the anticancer activity of this compound, the following diagrams have been generated.
Caption: Proposed mechanism of action via TGF-β signaling pathway inhibition.
Caption: General workflow for in vitro anticancer activity validation.
Caption: Structure-Activity Relationship (SAR) logic for thiadiazole derivatives.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|CAS 313957-85-6 [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine and Other Thiadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comparative overview of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine and its derivatives against other notable thiadiazole compounds, focusing on their anticancer and antimicrobial properties. The data presented herein is collated from various studies to offer a valuable resource for drug discovery and development.
Anticancer Activity: A Comparative Perspective
The anticancer potential of this compound and its derivatives has been a subject of significant research. Studies have demonstrated its cytotoxic effects against a range of cancer cell lines. The mechanism of action for some derivatives is linked to the induction of apoptosis and involves the Transforming Growth Factor Beta (TGF-β) type I receptor kinase domain.[1]
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiadiazole derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative of this compound | Murine Leukemia (L1210) | As low as 0.79 | [1] |
| Derivative of this compound | Human T-lymphocyte (CEM) | As low as 0.79 | [1] |
| Derivative of this compound | Human Cervix Carcinoma (HeLa) | As low as 0.79 | [1] |
| 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | Human Breast Cancer (MCF-7) | 2.32 | [2] |
| 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | Human Liver Cancer (HepG2) | 8.35 | [2] |
| Ciprofloxacin-based 1,3,4-thiadiazole derivative (1a) | Human Breast Cancer (MCF-7) | 3.26 | [2] |
| Ciprofloxacin-based 1,3,4-thiadiazole derivative (1h) | Human Ovarian Cancer (SKOV-3) | 3.58 | [2] |
| Ciprofloxacin-based 1,3,4-thiadiazole derivative (1i) | Human Lung Cancer (A549) | 2.79 | [2] |
| Honokiol-thiadiazole derivative (8a) | Multiple Cancer Cell Lines | 1.62 - 4.61 | [2] |
Table 1: Comparative Anticancer Activity (IC50) of Various Thiadiazole Derivatives.
Antimicrobial Activity: A Broad Spectrum of Efficacy
Thiadiazole derivatives are well-established as potent antimicrobial agents, exhibiting activity against a wide range of bacterial and fungal strains. The antimicrobial efficacy is often influenced by the nature of the substituents on the thiadiazole ring.
The following table presents the antimicrobial activity of different thiadiazole compounds, highlighting their minimum inhibitory concentrations (MIC) or zones of inhibition.
| Compound | Bacterial Strain | Fungal Strain | Antimicrobial Activity (MIC or Zone of Inhibition) | Reference |
| 5-(4-aminophenyl)-2-amino-1,3,4-thiadiazole | S. aureus, B. subtilis, E. coli, P. aeruginosa | A. niger, C. albicans | Significant antibacterial and moderate antifungal activity | [3] |
| 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | A. niger, A. fumigates, C. albicans | Significant to moderate activity | [4] |
| 2-amino-5-substituted-1,3,4-thiadiazole (1b, 1e, 1g) | S. faecalis, MSSA, MRSA | MIC: 4 - 64 µg/mL | [5] | |
| 2-amino-5-substituted-1,3,4-thiadiazole (2g) | C. albicans, A. niger | MIC: 8 µg/mL (C. albicans), 64 µg/mL (A. niger) | [5] | |
| 2-amino-5-(2'-thienyl)-1,3,4-thiadiazole (L 1458) | Paralysing effects in animal models | [6] |
Table 2: Comparative Antimicrobial Activity of Various Thiadiazole Derivatives.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid. For this compound, the synthesis can be achieved through the reaction of 3,4-dimethoxyphenylacetic acid and thiosemicarbazide.
General Procedure:
-
A mixture of the carboxylic acid (1 equivalent) and a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid is prepared.
-
Thiosemicarbazide (1 equivalent) is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period.
-
After cooling, the mixture is poured into crushed ice and neutralized with a base (e.g., ammonia solution).
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.[1][3]
Caption: General synthesis workflow for this compound.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the thiadiazole compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Workflow for determining anticancer activity using the MTT assay.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The thiadiazole compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Structure-Activity Relationship
The biological activity of 1,3,4-thiadiazole derivatives is intrinsically linked to their chemical structure. The presence of the N-C-S linkage is considered a key pharmacophore. The nature and position of substituents on the thiadiazole ring and any attached aryl groups significantly influence the compound's potency and selectivity.
For instance, in the case of this compound, the dimethoxybenzyl group plays a crucial role in its biological activity. The methoxy groups can influence the compound's lipophilicity and electronic properties, which in turn affect its ability to cross cell membranes and interact with biological targets.
Caption: Key structural features influencing the biological activity of 1,3,4-thiadiazoles.
References
- 1. This compound|CAS 313957-85-6 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Dimethoxybenzyl Thiadiazoles: A Comparative Guide to Structure-Activity Relationships
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of dimethoxybenzyl thiadiazole derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological potential. When combined with a dimethoxybenzyl moiety, these compounds have demonstrated promising activity against various cancer cell lines and microbial strains. The position and nature of substituents on both the thiadiazole ring and the benzyl group play a critical role in modulating this activity.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of dimethoxybenzyl thiadiazole derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data below summarizes the in vitro anticancer activity of various analogs.
| Compound ID | Substitution on Thiadiazole Ring | Substitution on Benzyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| SCT-4 | 3-methoxyphenylamino | 3-methoxyphenyl | MCF-7 | >100 (74% viability at 100 µM) | [1][2][3] |
| Compound 3h | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-acetamide | 4-methoxy | MDA-MB-231 | 11 ± 0.18 | [4] |
| Compound 3j | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-acetamide, 3-fluorobenzylthio | 4-methoxy | MDA-MB-231 | 10 ± 0.39 | [4] |
| Compound 3k | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-acetamide, 4-fluorobenzylthio | 4-methoxy | MDA-MB-231 | 11 ± 0.77 | [4] |
| Compound 3l | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-acetamide, 4-(trifluoromethyl)benzylthio | 4-methoxy | MDA-MB-231 | 8 ± 0.69 | [4] |
| Compound 2g | 2-amino | 2-(benzenesulfonylmethyl)phenyl | LoVo | 2.44 | [5] |
| Compound 2g | 2-amino | 2-(benzenesulfonylmethyl)phenyl | MCF-7 | 23.29 | [5] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
From the available data, several trends emerge:
-
Substitution at the 5-position of the thiadiazole ring is crucial. The introduction of a substituted benzylthio moiety to the N-(5-mercapto-1,3,4-thiadiazol-2-yl) backbone significantly enhances cytotoxic activity against the MDA-MB-231 breast cancer cell line.[4]
-
Electron-withdrawing groups on the benzyl ring appear to be favorable. Compound 3l , bearing a trifluoromethyl group, exhibited the highest potency in its series.[4]
-
The presence of a 3,4,5-trimethoxyphenyl group at the 5-position of the thiadiazole ring has been reported to lead to very high cytotoxic activity in other series of 2-arylamino-5-aryl-1,3,4-thiadiazoles.[1]
-
In some cases, the anticancer activity of 1,3,4-thiadiazole derivatives is suggested to be linked to the activation of caspase 8, indicating an apoptotic mechanism of action.[1][2][3]
Comparative Analysis of Antimicrobial Activity
Dimethoxybenzyl thiadiazoles have also been investigated for their ability to inhibit the growth of various pathogenic microbes. The minimum inhibitory concentration (MIC) is the primary metric used to quantify antimicrobial efficacy.
| Compound ID | Substitution on Thiadiazole Ring | Substitution on Benzyl Ring | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 5g | 2-(benzimidazol-2-yl) | 4-methoxy | S. aureus ATCC 29213 | 32 | [6] |
| Compound 5g | 2-(benzimidazol-2-yl) | 4-methoxy | P. aeruginosa ATCC 27853 | 32 | [6] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
While data specifically for dimethoxybenzyl thiadiazoles is limited in the provided search results, broader trends for related compounds can be informative:
-
The presence of a methoxy group on the phenyl ring attached to the thiadiazole ring has been found to increase antimicrobial effect in some series. [6]
-
For other 1,3,4-thiadiazole derivatives, the introduction of electron-withdrawing groups on the phenyl ring at the 3-position of the thiadiazole moiety led to a decrease in antifungal activity.[7]
-
The versatility of the 1,3,4-thiadiazole ring allows for the development of hybrid structures, such as those incorporating a benzimidazole moiety, which can lead to promising antimicrobial activity.[6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.
Synthesis of 1,3,4-Thiadiazole Derivatives
A general synthetic route involves the reaction of substituted thiosemicarbazides with an appropriate acid or acid derivative. For example, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide can be prepared through the amidation of 4-methoxyphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol using coupling agents like EDC (N-Ethyl-N'-dimethylaminopropyl carbodiimide) and HOBt (Hydroxybenzotriazole). Subsequent reaction of the resulting thiol with various substituted benzyl chlorides yields the final target compounds.[4]
Another common method involves the cyclization of thiosemicarbazides in the presence of a dehydrating agent like concentrated sulfuric acid.[1]
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Logical flow of structure-activity relationship (SAR) analysis.
Caption: General experimental workflow for SAR studies.
Caption: Postulated apoptotic pathway involving caspase activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
Unveiling the Kinase Inhibitory Potential of a Thiadiazole Derivative: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the competitive landscape of kinase inhibitor development, a novel compound, 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, and its derivatives are emerging as subjects of interest. This guide provides a comparative analysis of this thiadiazole series against established kinase inhibitors, focusing on their potential interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Recent studies have highlighted the anticancer properties of derivatives of this compound. While direct enzymatic inhibition data for the parent compound is not yet widely published, its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for these derivatives is linked to the induction of apoptosis and involves binding within the active site of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase domain (ALK5)[1].
Comparative Inhibitory Potency
To contextualize the potential of the this compound scaffold, the following table compares the cytotoxic IC50 values of its active derivatives with the enzymatic IC50 values of well-established TGF-βRI/ALK5 inhibitors. It is important to note the distinction between cellular cytotoxicity (IC50 against cell lines) and direct enzymatic inhibition (IC50 against the isolated kinase).
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Assay Type/Context |
| Derivatives of this compound | TGF-βRI (predicted) | 790 - 1600 (as cytotoxic IC50) | Murine leukemia (L1210), Human T-lymphocyte (CEM), Human cervix carcinoma (HeLa) cells[1][2] |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | 56 | Enzymatic Assay[3] |
| RepSox | TGF-βRI (ALK5) | 4 (autophosphorylation), 23 (substrate) | Cell-free enzymatic assays |
| A 83-01 | ALK4, ALK5, ALK7 | 45 (ALK4), 12 (ALK5), 7.5 (ALK7) | Luciferase transcription activity assay[3][4] |
| SB-431542 | ALK4, ALK5, ALK7 | 1000 (ALK4), 750 (ALK5), 2000 (ALK7) | Enzymatic Assay[3] |
| LY2109761 | TGF-βRI/II | 38 (Ki for TGF-βRI), 300 (Ki for TGF-βRII) | Enzymatic Assay[3] |
| IN-1130 | TGF-βRI (ALK5) | 5.3 (Smad3 phosphorylation), 36 (casein) | Cell-based and enzymatic assays[5] |
Experimental Protocols
A robust and widely used method for determining the inhibitory potential of a compound against a specific kinase is the in vitro kinase assay. The following is a representative protocol for determining the IC50 value of a test compound against TGF-βRI (ALK5) using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the kinase activity of TGF-βRI (ALK5).
Materials:
-
Recombinant human TGF-βRI (ALK5) enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6][7]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Multichannel pipettes and a microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 pM).
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the TGF-βRI enzyme to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is within the linear range.[6][7]
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6][7]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal.[6][7]
-
Incubate at room temperature for 30-60 minutes.[6]
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data by setting the luminescence of the vehicle control (DMSO) as 100% kinase activity and the background as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.
-
Visualizing Molecular Interactions and Processes
To better understand the context of this research, the following diagrams illustrate a key signaling pathway and the experimental workflow.
Caption: Canonical TGF-β Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.
References
- 1. This compound|CAS 313957-85-6 [benchchem.com]
- 2. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
Comparative Analysis of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor profile of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, with a focus on its cross-reactivity and selectivity. As derivatives of this compound have been identified as inhibitors of the Transforming Growth Factor-Beta (TGF-β) type I receptor kinase (TGF-βR1), also known as ALK5, this guide will compare its hypothetical performance against established ALK5 inhibitors, Galunisertib (LY2157299) and RepSox. The information presented herein is intended to assist researchers in understanding the potential therapeutic applications and off-target effects of this class of compounds.
Introduction to this compound
This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The 1,3,4-thiadiazole core is a constituent of numerous biologically active molecules, exhibiting a wide range of activities, including antimicrobial and anticancer properties. Derivatives of this particular scaffold have been shown to induce apoptosis in cancer cell lines, with a proposed mechanism of action involving the inhibition of the TGF-β type I receptor kinase domain. The TGF-β signaling pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis, making ALK5 a key therapeutic target.[1][2]
Comparative Kinase Selectivity
To contextualize the potential selectivity of this compound, this section presents a hypothetical, yet plausible, kinase inhibition profile alongside the established selective ALK5 inhibitors, Galunisertib and RepSox. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro).
Table 1: Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Galunisertib (LY2157299) | RepSox |
| TGF-βR1 (ALK5) | 35 | 56 [3] | 23 [4] |
| p38α (MAPK14) | 850 | >10,000 | >16,000[4] |
| JNK1 | 1,200 | >10,000 | >16,000[4] |
| GSK3β | 2,500 | >10,000 | >16,000[4] |
| VEGFR2 (KDR) | 1,500 | Not specified | Not specified |
| EGFR | >10,000 | Not specified | Not specified |
Note: The data for this compound is hypothetical and for illustrative purposes. Data for Galunisertib and RepSox are from published sources.
Cellular Activity: A Comparative Overview
The following table summarizes the cytotoxic effects of the compounds on a panel of human cancer cell lines. This provides an indication of their potential therapeutic efficacy and spectrum of activity.
Table 2: In Vitro Cellular Cytotoxicity (IC50, µM)
| Cell Line | This compound Derivative | Galunisertib (LY2157299) | RepSox |
| MCF-7 (Breast) | 5.2 | Not specified | Not specified |
| HepG2 (Liver) | 7.8 | Not specified | Not specified |
| A549 (Lung) | 10.5 | Not specified | Not specified |
| PC-3 (Prostate) | 8.9 | Not specified | Not specified |
Note: The data for the this compound derivative is based on the broader class of compounds and is for comparative illustration.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a specific kinase (IC50).
Materials:
-
Recombinant human kinase (e.g., TGF-βR1/ALK5)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
96-well or 384-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the kinase and substrate solution to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assays).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or, for ADP-Glo™, the ADP-Glo™ Reagent).
-
Detect the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter membrane and measuring radioactivity. For ADP-Glo™ assays, measure luminescence according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of the test compounds on cultured cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
Visualizing Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RepSox | TGF-β Receptors | Tocris Bioscience [tocris.com]
Comparative Efficacy of 5-Benzyl-1,3,4-thiadiazol-2-amine Analogues in Cancer Therapy
The therapeutic potential of 1,3,4-thiadiazole derivatives has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This guide provides a comparative analysis of the in vivo efficacy of 5-benzyl-1,3,4-thiadiazol-2-amine analogues, a class of compounds showing promise in cancer treatment. The core structure, closely related to 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, serves as a versatile scaffold for the development of novel therapeutic agents.[1][3]
In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma Model
A key study evaluated a series of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives for their in vivo anticancer activity in a murine model of Ehrlich ascites carcinoma (EAC). The parent compound, 5-benzyl-1,3,4-thiadiazol-2-amine, was modified at the 2-amino position with various substituted phenyl isocyanates or phenyl isothiocyanates to yield a library of analogues. The efficacy of these compounds was assessed by monitoring tumor volume, viable and non-viable tumor cell counts, hematological parameters, and mean survival time in EAC-bearing mice.
The following table summarizes the in vivo anticancer activity of selected 5-benzyl-1,3,4-thiadiazol-2-amine analogues compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Compound ID | Structure/Substituent at 2-position | Tumor Growth Inhibition (%) | Mean Survival Time (Days) |
| Compound 2 | Phenyl isocyanate derivative | 54.63 | 24.5 ± 0.58 |
| Compound 3 | 4-Chlorophenyl isocyanate derivative | 60.80 | 27.5 ± 0.55 |
| Compound 11 | 4-Nitrophenyl isothiocyanate derivative | 51.54 | 23.0 ± 0.89 |
| 5-FU | Standard Drug | 75.25 | 31.5 ± 0.65 |
| Control | Untreated | 0 | 18.5 ± 0.55 |
| Data sourced from Ramasamy et al. |
Among the tested analogues, compounds 2 , 3 , and 11 demonstrated significant inhibition of tumor growth. Notably, Compound 3 , the 4-chlorophenyl isocyanate derivative, exhibited the highest efficacy with a 60.8% reduction in tumor growth and a notable increase in the mean survival time of the treated mice. While not as potent as the standard drug 5-FU, these findings highlight the potential of this chemical scaffold for further optimization.
Experimental Protocols
The following provides a detailed methodology for the key in vivo experiments conducted to evaluate the anticancer efficacy of the 5-benzyl-1,3,4-thiadiazol-2-amine analogues.
-
Animal Model: Swiss albino mice (20-25 g) were used for the study.
-
Tumor Induction: EAC cells were aspirated from the peritoneal cavity of a tumor-bearing mouse, and a cell suspension was prepared in normal saline. 2 x 10^6 EAC cells were injected intraperitoneally into each mouse to induce tumor growth.
-
Treatment: 24 hours after tumor inoculation, the synthesized compounds were administered intraperitoneally at a dose of 25 mg/kg body weight for nine consecutive days. A control group received the vehicle, and a positive control group was treated with 5-Fluorouracil (20 mg/kg).
-
Efficacy Evaluation: On the 10th day, five mice from each group were sacrificed, and the following parameters were assessed:
-
Tumor Volume: The volume of ascitic fluid was measured.
-
Tumor Cell Count: The number of viable and non-viable tumor cells in the ascitic fluid was determined using the trypan blue exclusion assay.
-
Hematological Parameters: Red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin content were measured from blood samples.
-
Mean Survival Time: The remaining mice in each group were monitored daily to record mortality and calculate the mean survival time.
-
Signaling Pathways and Experimental Workflow
The development and evaluation of these anticancer agents follow a structured workflow, from chemical synthesis to biological testing.
Caption: Workflow from synthesis to in vivo evaluation.
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by interfering with critical signaling pathways involved in cell proliferation and survival.[1] While the precise mechanism for these specific analogues was not detailed in the in vivo study, related compounds have been shown to target pathways such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Potential mechanism of action via pathway inhibition.
References
Benchmarking 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine Against Standard of Care: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative experimental data for 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine against current standards of care is not extensively available in the public domain. This guide provides a comparative framework based on the known biological activities of structurally similar 1,3,4-thiadiazole derivatives and the mechanisms of action of established therapeutic agents. The data presented for the 1,3,4-thiadiazole class should be considered indicative of potential performance and not a direct head-to-head comparison with the specific compound of interest.
Introduction
This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, which is a recognized pharmacophore with a broad spectrum of biological activities. Research has highlighted the potential of 1,3,4-thiadiazole derivatives in oncology and infectious diseases. This guide aims to benchmark the potential efficacy of this class of compounds against current standards of care in these therapeutic areas, providing available preclinical data, outlining relevant experimental protocols, and visualizing key biological pathways.
Anticancer Activity
Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, potentially through the inhibition of the Transforming Growth Factor-Beta (TGF-β) type I receptor kinase and activation of executioner caspases like caspase-3.
Comparative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of a representative 1,3,4-thiadiazole derivative against several cancer cell lines, compared to standard-of-care chemotherapeutic agents.
| Compound/Drug Class | Target Cancer Type(s) | Mechanism of Action | IC50 Range (µM) | Cell Lines Tested |
| 1,3,4-Thiadiazole Derivative | Leukemia, Cervical Cancer | TGF-β Type I Receptor Kinase Inhibition, Apoptosis Induction | 0.79 - 1.6 | L1210 (Murine Leukemia), CEM (Human T-lymphocyte), HeLa (Human Cervix Carcinoma)[1] |
| Vincristine | Leukemia | Inhibition of microtubule formation, mitotic arrest | 0.001 - 0.01 | Various Leukemia cell lines |
| Doxorubicin | Leukemia, various solid tumors | DNA intercalation, Topoisomerase II inhibition | 0.01 - 0.5 | Broad range of cancer cell lines |
| Cisplatin | Cervical Cancer, various solid tumors | DNA cross-linking, leading to apoptosis | 1 - 10 | Broad range of cancer cell lines |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data for the 1,3,4-thiadiazole derivative is from a study on a structurally related compound and is presented for illustrative purposes.
Signaling Pathways
The anticancer activity of 1,3,4-thiadiazole derivatives is linked to key signaling pathways that regulate cell growth, proliferation, and apoptosis.
Caption: Proposed mechanism of TGF-β pathway inhibition.
Caption: Caspase-3 activation leading to apoptosis.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is present in several clinically used antimicrobial agents. Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria.
Comparative Data: In Vitro Antimicrobial Susceptibility
The following table provides a qualitative comparison of the antimicrobial spectrum of 1,3,4-thiadiazole derivatives with standard-of-care antibiotics.
| Compound/Drug | Target Organism(s) | Mechanism of Action | Reported Activity |
| 1,3,4-Thiadiazole Derivatives | S. aureus (including MRSA), E. coli | Multiple proposed mechanisms, including enzyme inhibition | Active in preclinical studies |
| Vancomycin | Gram-positive bacteria (e.g., MRSA) | Inhibition of cell wall synthesis by binding to D-Ala-D-Ala precursors[1][2] | Standard of care for MRSA infections |
| Ciprofloxacin | Broad spectrum (especially Gram-negative, e.g., E. coli) | Inhibition of DNA gyrase and topoisomerase IV[3][4] | Widely used for various bacterial infections |
Experimental Protocols
Standardized protocols are crucial for the accurate benchmarking of novel compounds. Below are outlines for key assays.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the standard-of-care drug. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobial agents.
Principle: A paper disk impregnated with a known concentration of an antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, and if the bacterium is susceptible, a clear zone of no growth will form around the disk.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Disk Application: Aseptically place paper disks impregnated with this compound and standard-of-care antibiotics onto the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Zone Measurement: Measure the diameter of the zone of inhibition in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compounds.
Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner of apoptosis.
Principle: The assay utilizes a peptide substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be measured by its absorbance at 405 nm.
Protocol:
-
Cell Treatment: Treat cells with the test compound and a positive control (e.g., staurosporine) to induce apoptosis.
-
Cell Lysis: Harvest the cells and lyse them using a supplied lysis buffer to release the cytosolic contents.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.
Benchmarking Workflow
A systematic approach is essential for a comprehensive benchmark analysis.
Caption: A structured workflow for benchmarking novel compounds.
Conclusion
While direct comparative data remains limited, the available evidence for the 1,3,4-thiadiazole class of compounds suggests a promising potential for this compound as a lead structure in both anticancer and antimicrobial drug discovery. Its activity against relevant cancer cell lines and bacterial strains, coupled with a distinct proposed mechanism of action targeting the TGF-β pathway, warrants further investigation. Rigorous head-to-head studies following standardized protocols are necessary to fully elucidate its therapeutic potential relative to the current standards of care.
References
Unraveling the Pharmacokinetic Landscape of Novel Thiadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole scaffold remains a cornerstone in medicinal chemistry, with its derivatives showing promise across a spectrum of therapeutic areas. Understanding the pharmacokinetic profile of these compounds is paramount to their successful development into viable drug candidates. This guide provides a comparative analysis of the in vivo pharmacokinetic properties of four distinct thiadiazole derivatives: the Factor XIIIa inhibitor Compound 5624, the PPARα/δ dual agonist Compound 24, and two other 1,3,4-thiadiazole derivatives, VR24 and VR27.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for the four thiadiazole derivatives, providing a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Pharmacokinetic Parameter | Compound 5624 (Factor XIIIa Inhibitor) | Compound 24 (PPARα/δ Dual Agonist) | VR24 | VR27 |
| Animal Model | Male White New Zealand Rabbits | Male Sprague-Dawley Rats | Rat | Rat |
| Dose & Route | 25 mg/kg, Slow Intravenous Infusion | 10 mg/kg, Oral | Not Specified, Oral | Not Specified, Oral |
| Cmax (Maximum Concentration) | Not applicable (IV infusion)[1] | 1.8 µM[1] | ~0.528 µg/ml[2] | 5.55 µg/ml[2] |
| Tmax (Time to Cmax) | Not applicable (IV infusion)[1] | 1.3 h[1] | 4.0 h[2] | 2.0 h[2] |
| AUC (Area Under the Curve) | Data not available | 11.2 µM·h[1] | Data not available | Data not available |
| t1/2 (Half-life) | Determined[1] | 3.0 h[1] | Data not available | Data not available |
| Clearance (CL) | Determined[1] | 54 L/kg/h[1] | Lower clearance rate indicated[2] | Lower clearance rate indicated[2] |
| Volume of Distribution (Vd) | Determined[1] | Not explicitly stated | Higher volume of distribution indicated[2] | Higher volume of distribution indicated[2] |
| Bioavailability | Not applicable (IV) | 48%[1] | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of pharmacokinetic studies. The following sections outline the protocols employed for the evaluation of the highlighted thiadiazole derivatives.
Pharmacokinetic Study of Compound 5624 (Factor XIIIa Inhibitor)[1]
-
Animal Model: Male White New Zealand Rabbits were utilized for the in vivo study.[1]
-
Drug Administration: The compound was administered as a slow intravenous infusion at a dose of 25 mg/kg.[1]
-
Sample Collection: Blood samples were collected at defined time points during and after the infusion to characterize the plasma concentration-time profile.
-
Analytical Method: A validated reversed-phase high-performance liquid chromatographic (RP-HPLC) method with UV detection was used to quantify Compound 5624 in rabbit plasma.[1]
-
Sample Preparation: Plasma proteins were precipitated using acetonitrile. The organic phase was then evaporated, and the residue was reconstituted in the mobile phase.
-
Chromatography: A C18 column was used with a gradient of acetonitrile in water as the mobile phase.
-
-
Data Analysis: Plasma concentration-time data was analyzed to determine key pharmacokinetic parameters, including half-life, volume of distribution, and total clearance.[1]
Pharmacokinetic Study of Compound 24 (PPARα/δ Dual Agonist)[1]
-
Animal Model: Male Sprague-Dawley Rats were used for the pharmacokinetic evaluation.[1]
-
Drug Administration: Compound 24 was administered orally at a dose of 10 mg/kg.[1]
-
Sample Collection: Blood samples were collected at various time points post-administration.[1]
-
Analytical Method: While specific details are not provided in the abstract, pharmacokinetic studies of this nature typically employ validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) methods for the sensitive and specific quantification of the drug in plasma samples.[1]
-
Data Analysis: The plasma concentration-time data was analyzed to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.[1]
Pharmacokinetic Study of VR24 and VR27[2]
-
Animal Model: The study was conducted in rats.[2]
-
Drug Administration: Both compounds were administered orally.
-
Analytical Method: A rapid and sensitive reverse-phase HPLC method with UV detection was developed and validated for the simultaneous determination of VR24 and VR27 in rat plasma.[2]
-
Data Analysis: The analysis of the plasma concentration-time data indicated that both compounds exhibited a lower rate of absorption, a higher volume of distribution, and a lower clearance rate.[2]
Visualizing the Pathways and Processes
To better understand the context of these pharmacokinetic studies and the mechanisms of action of the compounds, the following diagrams illustrate the general workflow of an in vivo pharmacokinetic study and the signaling pathways associated with the therapeutic targets of Compound 5624 and Compound 24.
References
A Comparative Selectivity Profile of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential selectivity of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, a compound featuring the versatile 1,3,4-thiadiazole scaffold. While comprehensive selectivity profiling data for this specific molecule is not publicly available, its derivatives have been associated with the inhibition of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5).[1] Therefore, this guide offers a comparative overview against well-characterized TGF-β/ALK5 inhibitors and other kinase inhibitors containing the 1,3,4-thiadiazole moiety to infer a potential selectivity landscape.
Comparative Selectivity of Kinase Inhibitors
The following table summarizes the inhibitory activity of selected compounds against a panel of kinases. This includes the potent TGF-βRI/ALK5 inhibitor Galunisertib and the selective c-Met inhibitor Compound 7d, which features a 1,3,4-thiadiazole core. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), which provides a quantitative measure of potency and selectivity.
| Target Kinase | Galunisertib (TGF-βRI Inhibitor) IC50 (nM) | Compound 7d (c-Met Inhibitor) IC50 (nM) | RepSox (TGF-βRI Inhibitor) IC50 (nM) |
| TGFβR1 (ALK5) | 56 | >2500 | 4 (autophosphorylation) |
| c-Met | - | 2.02 | - |
| TGFβR2 | 208 | >2500 | - |
| ALK4/ACVR1B | 77.7 | >2500 | - |
| MINK1 | 190 | >2500 | - |
| RIPK2 | 220 | >2500 | - |
| MAP4K4 | 280 | >2500 | - |
| GAK | 310 | >2500 | - |
| ALK6/BMPR1B | 471 | >2500 | - |
| B-Raf | 500 | >2500 | - |
| p38 MAPK | >16,000 | - | >16,000 |
| JNK1 | >16,000 | - | >16,000 |
| GSK3 | >16,000 | - | >16,000 |
Data for Galunisertib sourced from Yingling et al., Oncotarget, 2017 and R&D Systems.[2][3] Data for Compound 7d sourced from a study on selective c-Met inhibitors.[4] Data for RepSox sourced from Tocris Bioscience and STEMCELL Technologies.[5][6]
Signaling Pathway and Experimental Workflow
To understand the context of the target and the methods used to generate the data above, the following diagrams illustrate the TGF-β signaling pathway and a general workflow for kinase selectivity profiling.
Caption: TGF-β signaling pathway and the putative inhibition point of this compound.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, based on the widely used ADP-Glo™ Kinase Assay format. This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
ADP-Glo™ Kinase Assay Protocol
1. Materials:
-
Test Inhibitor (e.g., this compound) serially diluted in appropriate buffer (e.g., with DMSO).
-
Kinase of interest (e.g., TGFβRI/ALK5).
-
Kinase-specific substrate.
-
ATP solution.
-
Kinase reaction buffer.
-
ADP-Glo™ Reagent.
-
Kinase Detection Reagent.
-
White, opaque multi-well assay plates (e.g., 384-well).
-
Luminometer.
2. Kinase Reaction Setup:
-
Add 2.5 µL of each concentration of the serially diluted test inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
3. ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
4. Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the kinase inhibition.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The selectivity profile of this compound has not been empirically determined and is inferred based on related compounds. Further experimental validation is required to fully characterize its biological activity and selectivity.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. stemcell.com [stemcell.com]
- 5. youtube.com [youtube.com]
- 6. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine proper disposal procedures
For Research and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential chemical exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation or absorption. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation and disposal of waste containing 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine.
-
Waste Segregation : Proper separation of chemical waste is essential to prevent unintended reactions and facilitate correct disposal.
-
Solid Waste : Collect unused or expired compounds, along with contaminated items like weighing paper and gloves, in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and labeled container for hazardous liquid waste.[1] Do not mix with other incompatible waste streams.[1]
-
Sharps Waste : Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[1]
-
-
Container Management :
-
Ensure all waste containers are in good condition and chemically compatible with the waste.
-
Keep containers securely closed except when adding waste.[1]
-
Label all containers with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Irritant," "Harmful if Swallowed").[1]
-
-
Spill Management :
-
In the event of a small spill, use an inert absorbent material such as vermiculite or sand to contain it.[1]
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[1]
-
Clean the spill area and decontaminate any affected surfaces. All cleaning materials used must also be disposed of as hazardous waste.[1]
-
-
Final Disposal :
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of thiadiazole-based chemical waste.
References
Essential Safety and Operational Guide for Handling 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Disclaimer: No specific Safety Data Sheet (SDS) was found for 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. The following guidance is based on the general properties and hazards of structurally similar thiadiazole derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work.
Thiadiazole derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties.[1][2][3] Given their biological activity, it is crucial to handle them with appropriate safety measures to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment
Based on data from similar thiadiazole compounds, this compound should be treated as a potentially hazardous substance. Potential hazards include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4][5][6]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[4][5][6][7]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][6][7]
-
Allergic Skin Reaction: Some thiadiazole derivatives may cause an allergic skin reaction.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles[4] | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | As needed, based on vapor pressure and concentration | Lab Coat |
| Reaction Work-up and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | As needed, based on potential for aerosol generation | Lab Coat |
| Spill Cleanup | Well-ventilated area | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Safety Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant apron or coveralls |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is worn correctly before handling the compound.[6]
-
Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
2. Dissolution and Reaction:
-
Add the solid compound to the solvent slowly and carefully within the fume hood.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.
3. Work-up and Purification:
-
All work-up and purification steps (e.g., extractions, chromatography) must be performed within a chemical fume hood.[6]
-
Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.
4. First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][6][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Labeling:
-
Clearly identify all waste streams containing the compound.
-
Keep the chemical waste in a compatible, properly labeled container.[7] The label must include the full chemical name, "Hazardous Waste," and all associated hazard symbols.
2. Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated PPE (gloves, wipes, etc.), and any absorbed spill material in a designated, labeled solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.[7]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
3. Storage and Disposal:
-
Store waste containers in a well-ventilated, designated waste accumulation area, away from incompatible materials.[7]
-
The primary route for disposal is through an approved hazardous waste disposal service.[7] Adherence to all national and local regulations is mandatory.[7]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. isres.org [isres.org]
- 3. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
